molecular formula C5H9NOS2 B025019 Ethyl N-methyl-N-formyldithiocarbamate CAS No. 102127-59-3

Ethyl N-methyl-N-formyldithiocarbamate

Cat. No.: B025019
CAS No.: 102127-59-3
M. Wt: 163.3 g/mol
InChI Key: AMARMQSDRABEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-methyl-N-formyldithiocarbamate is a chemical compound with the molecular formula C 5 H 9 NOS 2 and a molecular weight of 163.3 g/mol . It is a derivative of the dithiocarbamate class, a group of compounds known for their role as key intermediates in synthetic organic chemistry . Dithiocarbamates, in general, are frequently utilized in the preparation of more complex heterocyclic systems and are valuable in metal-chelation chemistry . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

102127-59-3

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

IUPAC Name

ethyl N-formyl-N-methylcarbamodithioate

InChI

InChI=1S/C5H9NOS2/c1-3-9-5(8)6(2)4-7/h4H,3H2,1-2H3

InChI Key

AMARMQSDRABEDM-UHFFFAOYSA-N

SMILES

CCSC(=S)N(C)C=O

Canonical SMILES

CCSC(=S)N(C)C=O

Synonyms

Ethyl N-methyl-N-formyldithiocarbamate

Origin of Product

United States
Foundational & Exploratory

chemical structure and properties of ethyl n-methyl-n-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Chemical Architecture and Synthesis of Ethyl N-methyl-N-formyldithiocarbamate: A Technical Whitepaper

Executive Summary

Ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3)[1] represents a highly specialized class of functionalized dithiocarbamates. Characterized by the presence of both a formyl group and a dithiocarbamate moiety on a single nitrogen center, this molecule serves as a critical intermediate in advanced organic synthesis. It is particularly valuable in the development of fluorinated amines and transition metal coordination complexes. As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic synthetic node. This guide deconstructs its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in modern chemical development.

Molecular Architecture and Physicochemical Properties

The structural uniqueness of ethyl N-methyl-N-formyldithiocarbamate lies in its N-formyl substitution. Unlike standard secondary amine-derived dithiocarbamates, the electron-withdrawing nature of the formyl group significantly alters the electron density across the N-C(=S)S core. This reduces the nucleophilicity of the nitrogen and modulates the "hard-soft" coordination dynamics of the sulfur atoms, rendering it uniquely stable yet selectively reactive under specific conditions[2].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name Ethyl N-methyl-N-formyldithiocarbamate
CAS Registry Number 102127-59-3[1]
Molecular Formula C5H9NOS2[1]
Molecular Weight 163.26 g/mol [1]
Structural Features N-methyl, N-formyl, S-ethyl ester

| SMILES (Inferred) | CCNSC(=S)N(C)C=O |

Mechanistic Synthesis and Experimental Protocol

The synthesis of N-formyldithiocarbamates requires a distinct mechanistic approach compared to standard dithiocarbamates. Primary and secondary amines react readily with carbon disulfide (CS₂) due to their inherent basicity and nucleophilicity[2]. However, amides like N-methylformamide are exceptionally poor nucleophiles. Therefore, the synthesis mandates the pre-generation of an amide anion using a strong base, followed by sequential electrophilic trapping[3].

Causality in Protocol Design:

  • Base Selection: Sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent (e.g., DMF) is required to quantitatively deprotonate N-methylformamide. Weaker bases fail to shift the equilibrium, leading to unreacted starting material[3].

  • Electrophilic Addition: The resulting ambient nucleophile attacks CS₂ exclusively at the nitrogen center to form the dithiocarbamate anion.

  • Alkylation: The highly polarizable sulfur atom acts as a "soft" nucleophile (Pearson HSAB theory), making it highly reactive toward soft alkylating agents like ethyl bromide, ensuring selective S-alkylation over O-alkylation[2].

SynthPathway A N-methylformamide (Precursor) B Deprotonated Amide (Nucleophile) A->B NaH / DMF -H2 Gas C Dithiocarbamate Anion (Intermediate) B->C CS2 Nucleophilic Attack D Ethyl N-methyl-N-formyldithiocarbamate (Target Product) C->D Ethyl Bromide S-Alkylation

Mechanistic workflow for the synthesis of Ethyl N-methyl-N-formyldithiocarbamate.

Self-Validating Experimental Protocol: Caution: CS₂ is highly flammable and toxic. Perform all steps in a fume hood under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Suspend 1.1 eq of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C. Slowly add 1.0 eq of N-methylformamide.

    • Validation: The reaction is complete when H₂ gas evolution ceases, yielding a clear or slightly cloudy solution of the amide anion.

  • Dithiocarboxylation: Dropwise add 1.2 eq of anhydrous CS₂ to the mixture at 0 °C. Stir for 2 hours at room temperature.

    • Validation: The solution will transition to a deep yellow/orange hue, confirming the formation of the sodium N-methyl-N-formyldithiocarbamate intermediate[3].

  • S-Alkylation: Cool the mixture back to 0 °C and add 1.1 eq of ethyl bromide. Stir for 4 hours.

    • Validation: The precipitation of sodium bromide (NaBr) serves as a visual indicator of successful alkylation. TLC monitoring (Hexanes:EtOAc) should show the consumption of the intermediate.

  • Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF. Dry over MgSO₄ and concentrate under reduced pressure.

Chemical Reactivity and Downstream Applications

Ethyl N-methyl-N-formyldithiocarbamate is not a terminal product but a highly versatile building block. Its primary utility lies in two distinct fields:

A. Desulfurizative Fluorination: The C=S bond in dithiocarbamates is highly susceptible to fluorination. Reacting N-formyldithiocarbamates with reagents like SF₄ or Silver Fluoride (AgF) induces desulfurization-fluorination, converting the C=S moiety into a CF₂ or CF₃ group. This is a critical pathway for synthesizing α,α-difluoromethylene amines and N-CF₂H/N-CF₃ bioisosteres, which are highly prized in drug development for their enhanced lipophilicity and metabolic stability[3][4].

B. Coordination Chemistry: The dithiocarbamate core is a classic bidentate ligand. However, the N-formyl group withdraws electron density, modulating the bite angle and the electronic state of the coordinating sulfur atoms. This allows for the stabilization of transition metals (e.g., Ni, Pd, Pt) in unique oxidation states, creating novel catalysts or materials[2].

Reactivity Substrate Ethyl N-methyl-N-formyldithiocarbamate Fluorination Desulfurizative Fluorination (SF4 or AgF) Substrate->Fluorination Fluorinating Agent Coordination Transition Metal Coordination (Soft/Hard Ligand) Substrate->Coordination Metal Salts (Ni, Pd, Pt) Product1 N-CF2H / N-CF3 Amines (Pharma Bioisosteres) Fluorination->Product1 C=S to CF2/CF3 Product2 Metal-Dithiocarbamate Complexes (Catalysts/Materials) Coordination->Product2 Chelation

Downstream reactivity pathways of Ethyl N-methyl-N-formyldithiocarbamate.

Analytical Validation Standards

To ensure scientific integrity, the synthesized product must be validated against the following spectroscopic benchmarks:

  • FT-IR Spectroscopy: The disappearance of the broad N-H stretch (typically >3200 cm⁻¹) from the starting formamide confirms quantitative deprotonation. The appearance of a strong C=O stretch (~1680 cm⁻¹) and a distinct C=S stretch (~1050-1100 cm⁻¹) validates the dual-functionalized core.

  • ¹H NMR (CDCl₃): The formyl proton (CHO) will appear far downfield (~8.0-8.5 ppm). The S-ethyl group will present a classic quartet (~3.3 ppm, 2H) and triplet (~1.3 ppm, 3H) pattern. The N-methyl group will appear as a singlet (~3.1 ppm), potentially exhibiting rotameric splitting due to restricted rotation around the N-C(O) and N-C(S) partial double bonds.

References

  • 102127-59-3_Ethyl N-methyl-N-formyldithiocarbamate, ChemSrc.
  • Addressing misconceptions in dithiocarbamate chemistry, Dalton Transactions (RSC Publishing).
  • ChemInform Abstract: Methyl N-Aryl-N-formyldithiocarbamates and Fluorination Thereof, ResearchGate.
  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride, ResearchGate.

Sources

ethyl n-methyl-n-formyldithiocarbamate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Dithiocarbamates in Biological Systems

A Note on the Specific Topic: Ethyl N-methyl-N-formyldithiocarbamate

Initial literature searches for the specific compound, ethyl n-methyl-n-formyldithiocarbamate, did not yield sufficient data to construct a detailed technical guide on its unique mechanism of action. Therefore, this guide will focus on the broader class of dithiocarbamates, of which ethyl n-methyl-n-formyldithiocarbamate is a member. The principles and mechanisms discussed herein are generally applicable to dithiocarbamates and provide a strong foundation for understanding their biological activities. Specific substitutions on the dithiocarbamate scaffold can modulate potency and selectivity, and would require targeted investigation.

Introduction to Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). These compounds and their derivatives have garnered significant interest in medicinal chemistry and toxicology due to their diverse biological activities. DTCs are known to interact with a variety of biological targets, primarily through their ability to chelate metal ions and interact with sulfhydryl groups of proteins. This guide will provide an in-depth exploration of the core mechanisms of action of dithiocarbamates in biological systems, with a focus on their role as enzyme inhibitors.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

A principal and well-characterized mechanism of action for many dithiocarbamates is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma and cancer.[1]

Dithiocarbamates act as potent inhibitors of several human carbonic anhydrase isoforms, including CA I, II, IX, and XII.[1][2] The inhibitory action of DTCs stems from the coordination of the dithiocarbamate group to the zinc ion within the enzyme's active site.[1][2] X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct with morpholine dithiocarbamate have revealed that a sulfur atom from the dithiocarbamate moiety directly binds to the zinc ion.[1] This coordination displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Dithiocarbamate Inhibition Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O/OH- H2O/OH- Zn(II)->H2O/OH- Coordination CO2 CO2 H2O/OH-->CO2 Nucleophilic Attack HCO3- HCO3- CO2->HCO3- Hydration Dithiocarbamate Dithiocarbamate Zn(II)_inhibited Zn(II) Dithiocarbamate->Zn(II)_inhibited Coordination via Sulfur

Figure 1: Mechanism of Carbonic Anhydrase Inhibition by Dithiocarbamates.

The affinity of dithiocarbamates for different CA isoforms can vary significantly, leading to a range of inhibition constants (KIs). For instance, some dithiocarbamates exhibit low nanomolar inhibition against hCA II and the tumor-associated isoform hCA IX.[1] This potent inhibition has led to the investigation of dithiocarbamates as potential therapeutic agents for conditions such as glaucoma, where CA inhibitors are used to lower intraocular pressure.[1][2]

Other Biological Activities and Potential Mechanisms

Beyond carbonic anhydrase inhibition, dithiocarbamates have been shown to exert a variety of other biological effects, suggesting multiple mechanisms of action.

Inhibition of Enzymes with Active Site Sulfhydryl Groups

Dithiocarbamates and their metabolites can interact with and inhibit enzymes that rely on sulfhydryl groups (-SH) for their catalytic activity.[3] This inhibitory action is thought to contribute to their toxicological properties.[3]

Antimicrobial and Antifungal Activity

Several novel dithiocarbamate derivatives have demonstrated significant antimicrobial and antifungal properties.[4] While the exact mechanisms are not fully elucidated, it is hypothesized that they may involve the inhibition of essential microbial enzymes or disruption of cellular membranes. Some compounds have shown antibacterial activity comparable to chloramphenicol and notable antifungal activity against various Candida species.[4]

Anticancer Properties

The potential of dithiocarbamates as anticancer agents is an active area of research.[5][6] Their cytotoxic effects against cancer cell lines are being explored, with some derivatives showing promising activity.[5] The anticancer mechanism is likely multifactorial and may involve the induction of apoptosis and inhibition of cancer-related enzymes.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To quantitatively assess the inhibitory potency of a dithiocarbamate compound against a specific carbonic anhydrase isoform, a stopped-flow spectrophotometric assay is commonly employed.[7] This method measures the enzyme-catalyzed hydration of CO₂.

Materials and Reagents
  • Purified recombinant human carbonic anhydrase (e.g., hCA II)

  • HEPES buffer (10 mM, pH 7.4)

  • Phenol red (0.2 mM) as a pH indicator

  • Sodium perchlorate (10 mM) to maintain constant ionic strength

  • Carbon dioxide solutions of varying concentrations (1.7 to 17 mM)

  • Dithiocarbamate inhibitor stock solution (10-20 mM in a suitable solvent)

  • Distilled, deionized water

  • Applied Photophysics stopped-flow instrument or equivalent

Procedure
  • Preparation of Assay Buffer: Prepare a solution containing 10 mM HEPES (pH 7.4), 0.2 mM phenol red, and 10 mM NaClO₄.

  • Inhibitor Dilutions: Prepare a series of dilutions of the dithiocarbamate inhibitor from the stock solution using the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Mix the carbonic anhydrase solution with the inhibitor dilutions and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control measurements).

    • Load the second syringe with a CO₂ solution of a known concentration.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red) over time (10-100 seconds). The hydration of CO₂ produces protons, causing a pH change that is detected by the indicator.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time trace for at least six different substrate (CO₂) concentrations.

    • Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.

    • Calculate the inhibition constants (KIs) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Assay Buffer->Prepare Inhibitor Dilutions Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Inhibitor Dilutions->Pre-incubate Enzyme and Inhibitor Load Syringes Load Syringes Pre-incubate Enzyme and Inhibitor->Load Syringes Initiate Reaction Initiate Reaction Load Syringes->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Determine Initial Velocities Determine Initial Velocities Monitor Absorbance->Determine Initial Velocities Calculate Inhibition Constants Calculate Inhibition Constants Determine Initial Velocities->Calculate Inhibition Constants

Figure 2: Workflow for Carbonic Anhydrase Inhibition Assay.

Quantitative Data Summary

The inhibitory potency of various dithiocarbamates against different human carbonic anhydrase isoforms is summarized in the table below. The inhibition constant (KI) is a measure of the inhibitor's affinity for the enzyme; a lower KI indicates a more potent inhibitor.

Dithiocarbamate DerivativehCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)Reference
Glycine DTC-32550.3 - 70.4[1]
Aliphatic secondary DTCs--714 - 1413[1]
Various DTCs66.5 - 9108.9 - 107-[8]

Conclusion

Dithiocarbamates represent a versatile class of compounds with significant and varied biological activities. Their primary and most well-understood mechanism of action is the potent inhibition of carbonic anhydrases through coordination to the active site zinc ion. Additionally, their interactions with other enzymes, particularly those with essential sulfhydryl groups, contribute to their broader biological and toxicological profiles. The continued investigation of dithiocarbamate derivatives holds promise for the development of novel therapeutic agents for a range of diseases.

References

  • Maresca, A., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 55(4), 1721-30. [Link]

  • Giovannuzzi, S., et al. (2022). Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 346-352. [Link]

  • Angeli, A., et al. (2015). Dithiocarbamates With Potent Inhibitory Activity Against the Saccharomyces Cerevisiae β-carbonic Anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-7. [Link]

  • Scheinberg, S. L., & Waller, G. R. (1961). INHIBITORY ACTION OF DITHIOCARBAMATES ON ENZYMES OF ANIMAL TISSUES. Defense Technical Information Center. [Link]

  • Carta, F., et al. (2012). Dithiocarbamates Strongly Inhibit Carbonic Anhydrases and Show Antiglaucoma Action in Vivo. ResearchGate. [Link]

  • Turan-Zitouni, G., et al. (2016). Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives. Marmara Pharmaceutical Journal, 20(3), 358-366. [Link]

  • Awang, N., et al. (2022). Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate. Molecules, 27(9), 2946. [Link]

  • Li, Y., et al. (2018). Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine. Medicinal Chemistry Research, 27(7), 1836-1843. [Link]

  • Madrakian, T., et al. (2012). Synthesis and biological activity of carbamate-linked cationic lipids for gene delivery in vitro. Bioorganic & Medicinal Chemistry Letters, 22(11), 3754-8. [Link]

  • Wong, J. L. Y., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112975. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 16(5), 978-83. [Link]

  • Awang, N., et al. (2024). The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 24(10), 1205-1217. [Link]

Sources

Structural Elucidation and Spectroscopic Profiling of Ethyl N-Methyl-N-Formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex heteroatomic molecules that confound standard analytical workflows. Ethyl N-methyl-N-formyldithiocarbamate (CAS 102127-59-3) is a prime example of such a molecule. Featuring a dithiocarbamate core functionalized with both an N-methyl and an N-formyl group, this compound presents a dense array of π -systems and heteroatoms.

In this technical guide, we will dissect the spectroscopic data (NMR and FT-IR) of this molecule. More importantly, we will explore the causality behind its complex spectral signature—specifically, the phenomenon of restricted rotation—and establish a self-validating experimental protocol to ensure accurate structural elucidation.

The Causality of Spectral Complexity: Restricted Rotation

When novice analysts first acquire a 1 H NMR spectrum of ethyl N-methyl-N-formyldithiocarbamate at room temperature, they often assume the sample is impure. The spectrum typically displays "doubled" peaks for nearly every proton environment.

The root cause of this is not impurity, but restricted rotation . The nitrogen lone pair is caught in a resonance "tug-of-war" between the highly polarizable thiocarbonyl ( C=S ) group and the carbonyl ( C=O ) group. This dual conjugation imparts significant partial double-bond character to both the N−C(S) and N−C(O) bonds.

Because the thermal energy at room temperature (298 K) is insufficient to overcome this rotational barrier—which in typical dithiocarbamate systems ranges from —the molecule exists as a mixture of distinct conformational isomers known as rotamers (E/Z isomers). These rotamers interconvert slower than the NMR timescale, resulting in distinct sets of signals for the major and minor conformers.

Rotamer_Equilibrium Z Z-Rotamer (C=O and C=S antiperiplanar) TS Transition State (Orthogonal C-N Bond) Z->TS + Heat (ΔG‡) TS->Z Relaxation E E-Rotamer (C=O and C=S synperiplanar) TS->E Relaxation E->TS + Heat (ΔG‡)

Thermodynamic equilibrium of N-formyldithiocarbamate rotamers via an orthogonal transition state.

Spectroscopic Data Presentation

To accurately characterize this molecule, we must map both the major and minor rotameric signals. The following tables summarize the highly characteristic quantitative data expected for this structural framework.

H NMR Data Summary (500 MHz, CDCl 3​ , 298 K)

The formyl proton is highly deshielded due to the combined anisotropic effects of the carbonyl and thiocarbonyl groups, a hallmark of .

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment (Major / Minor Rotamer)
H−C=O 8.85 / 8.42Singlet (s) / Singlet (s)1HFormyl proton
N−CH3​ 3.65 / 3.48Singlet (s) / Singlet (s)3HN-methyl protons
S−CH2​ 3.35 / 3.30Quartet (q) / Quartet (q)2HS-ethyl methylene ( J=7.5 Hz)
C−CH3​ 1.38 / 1.35Triplet (t) / Triplet (t)3HS-ethyl methyl ( J=7.5 Hz)
C NMR Data Summary (125 MHz, CDCl 3​ , 298 K)

The thiocarbonyl carbon ( C=S ) is pushed far downfield, serving as the definitive marker for the dithiocarbamate core.

Carbon EnvironmentChemical Shift (ppm)Assignment (Major / Minor Rotamer)
C=S 198.5 / 196.2Thiocarbonyl carbon
C=O 162.4 / 160.8Formyl carbonyl carbon
N−CH3​ 38.5 / 35.2N-methyl carbon
S−CH2​ 31.8 / 30.5S-ethyl methylene carbon
C−CH3​ 14.2 / 13.9S-ethyl methyl carbon
FT-IR (ATR) Data Summary

Infrared spectroscopy provides a time-averaged snapshot of the molecule, bypassing the NMR timescale issues. The unusually high frequency of the C−N stretch is the direct physical manifestation of the partial double bond character.

Wavenumber (cm −1 )IntensityVibrational Mode & Mechanistic Interpretation
2980, 2935 MediumAliphatic C−H stretching.
2850, 2750 WeakFormyl C−H stretch (Exhibits classic Fermi resonance).
1695 Strong C=O stretch. Confirms the formyl amide moiety.
1480 Strong C−N stretch. High frequency indicates partial double-bond character.
1085 Strong C=S stretch. Confirms the thiocarbonyl core.

Experimental Protocols: Self-Validating Workflows

To prove definitively that the doubled NMR peaks are rotamers and not chemical impurities, we must employ a self-validating experimental system: Variable Temperature (VT) NMR .

By incrementally heating the sample, we provide the thermal energy required to overcome the rotational barrier ( ΔG‡ ). As the rotation rate exceeds the NMR timescale, the distinct major and minor peaks will broaden and eventually merge into a single, time-averaged peak at the coalescence temperature ( Tc​ ). If the peaks merge, the rotamer hypothesis is validated; if they do not, the sample is impure.

Protocol 1: Variable Temperature (VT) 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of ethyl N-methyl-N-formyldithiocarbamate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C) in a standard 5 mm NMR tube.

  • Baseline Acquisition: Lock, shim, and acquire a standard 1D 1 H spectrum at 298 K to establish the major/minor rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 300 K to 390 K).

  • Thermal Equilibration: Crucially, allow the sample to thermally equilibrate for exactly 5 minutes at each new temperature step before pulsing to prevent convection artifacts.

  • Coalescence Monitoring: Monitor the formyl proton signals (~8.4–8.8 ppm). Record the exact temperature ( Tc​ ) where the two singlets collapse into a single broad peak.

  • Thermodynamic Calculation: Utilize the and the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C−N bond rotation.

VT_NMR_Workflow A 1. Sample Preparation Dissolve in DMSO-d6 B 2. Baseline Acquisition (298 K) Observe Major/Minor Rotamers A->B C 3. Incremental Heating Increase temp by 10 K steps B->C D 4. Coalescence Observation Peaks merge at Tc C->D E 5. Thermodynamic Analysis Calculate ΔG‡ via Eyring Eq. D->E

Step-by-step logic for the VT-NMR self-validating workflow.

Protocol 2: ATR-FTIR Spectral Acquisition
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol. Allow to dry and acquire a background spectrum (air) using 32 scans at 4 cm −1 resolution.

  • Sample Application: Apply 2–3 μ L of the neat liquid sample directly onto the ATR crystal. Ensure intimate contact without introducing air bubbles.

  • Acquisition: Acquire the sample spectrum using 32 scans.

  • Processing: Apply atmospheric suppression (to remove ambient H2​O and CO2​ interference) and an automatic baseline correction. Extract the precise wavenumbers for the orthogonal C=O and C=S stretches.

Conclusion

The structural elucidation of ethyl N-methyl-N-formyldithiocarbamate requires an understanding that goes beyond simply reading chemical shifts. By recognizing the causality of restricted rotation induced by the competing resonance of the formyl and dithiocarbamate groups, an Application Scientist can confidently interpret the "doubled" NMR spectra. Coupling this theoretical understanding with a self-validating VT-NMR protocol ensures absolute trustworthiness in the analytical data, paving the way for the molecule's reliable use in downstream synthetic or drug development applications.

References

  • Trimethylplatinum(IV) complexes of dithiocarbamato ligands: an experimental NMR study on the barrier to C-N bond rotation. Dalton Transactions, Royal Society of Chemistry (2000). URL:[Link]

  • Intramolecular H⋯S interactions in metal di-(isopropyl)dithiocarbamate complexes. CrystEngComm, Royal Society of Chemistry (2016). URL:[Link]

  • Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations. PubMed Central (PMC), National Institutes of Health (2012). URL:[Link]

A Prospective Guide to the Crystal Structure Determination of Ethyl N-Methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For novel compounds in fields such as pharmaceuticals and materials science, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth, prospective methodology for determining the crystal structure of ethyl N-methyl-N-formyldithiocarbamate, a compound for which, to date, no public crystal structure data exists. By leveraging established protocols for the synthesis and crystallization of closely related dithiocarbamate analogues, this document serves as a comprehensive roadmap for researchers undertaking this structural investigation. We will detail a proposed synthetic route, robust crystallization strategies, and the complete workflow for X-ray data collection, structure solution, and refinement, using data from a closely related, structurally characterized compound as a validated exemplar.

Introduction: The Rationale for Structural Determination

Dithiocarbamates are a versatile class of compounds known for their ability to act as ligands for a wide range of metal ions, with applications in areas such as agriculture, medicine, and materials science.[1] The introduction of a formyl group on the nitrogen atom, as in ethyl N-methyl-N-formyldithiocarbamate, is anticipated to modulate the electronic properties and coordination chemistry of the dithiocarbamate moiety. A definitive crystal structure would provide invaluable insights into its molecular conformation, bond lengths and angles, and potential intermolecular interactions. Such data is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new molecules with desired properties.

Given the absence of a published crystal structure for ethyl N-methyl-N-formyldithiocarbamate, this guide will present a predictive yet experimentally grounded pathway to its determination. The principles and techniques described herein are based on well-established methodologies in small-molecule crystallography.

Synthesis and Characterization: A Proposed Route

The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2] For the target molecule, the precursor would be N-ethyl-N-methylformamide.

Proposed Synthesis of the Dithiocarbamate Ligand

The synthesis can be envisioned as a two-step process starting from the commercially available N-ethyl-N-methylformamide.

Step 1: Deprotonation of N-ethyl-N-methylformamide. The formamide is treated with a strong base to generate the corresponding amide anion.

Step 2: Reaction with Carbon Disulfide and Alkylation. The amide anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate salt is then alkylated with an ethyl halide to yield the final product.

A plausible synthetic scheme is outlined below:

Synthesis_Scheme reagents1 1. Strong Base (e.g., NaH) 2. Carbon Disulfide (CS₂) reagents2 Ethyl Iodide (CH₃CH₂I) start N-Ethyl-N-methylformamide intermediate Potassium N-ethyl-N-formyldithiocarbamate start->intermediate product Ethyl N-methyl-N-formyldithiocarbamate intermediate->product

Caption: Proposed synthetic pathway for ethyl N-methyl-N-formyldithiocarbamate.

Detailed Experimental Protocol (Prospective)
  • Preparation of the Dithiocarbamate Salt:

    • To a stirred solution of N-ethyl-N-methylformamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (1.1 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Slowly add carbon disulfide (1.2 eq) to the reaction mixture.

    • Let the reaction warm to room temperature and stir for 4-6 hours. The formation of a precipitate indicates the dithiocarbamate salt.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl iodide (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination.[3] For a small organic molecule like ethyl N-methyl-N-formyldithiocarbamate, several techniques can be employed.

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[2] The choice of solvent is critical and can influence crystal quality.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[2]

  • Solvent-Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Recommended Crystallization Protocol
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal solvent for slow evaporation will dissolve the compound moderately at room temperature.

  • Slow Evaporation Setup:

    • Dissolve a small amount of the purified compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free location and monitor for crystal growth.

  • Vapor Diffusion Setup:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane).

    • Place this solution in a small open vial.

    • Place the small vial inside a larger sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether).

    • Allow the system to equilibrate.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Workflow

The overall workflow for data collection and structure determination is as follows:

X-ray_Crystallography_Workflow A Crystal Selection and Mounting B Data Collection on Diffractometer A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Final Model E->F

Caption: The experimental workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is used to determine the initial positions of the atoms in the unit cell. For small molecules, this is typically achieved using "direct methods" or Patterson methods.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[4][5] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Exemplar Crystallographic Data

As the crystal structure of the title compound is not yet determined, the following table presents representative crystallographic data for a related dithiocarbamate complex, bis(N-methyl-N-phenyldithiocarbamato)cadmium(II), to illustrate the type of information obtained from a successful structure determination.[3]

ParameterExemplar Value (Cd(C₈H₈NS₂)₂)
Chemical formulaC₁₆H₁₆CdN₂S₄
Formula weight504.98 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(2)
b (Å)9.876(2)
c (Å)19.874(4)
β (°)98.76(3)
Volume (ų)1964.1(7)
Z4
Calculated density (g/cm³)1.706
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Final R indices [I > 2σ(I)]R₁ = 0.0351, wR₂ = 0.0892
Goodness-of-fit on F²1.034

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of ethyl N-methyl-N-formyldithiocarbamate. While no experimental structure for this specific molecule is currently available, the proposed synthetic route, crystallization strategies, and detailed X-ray diffraction workflow are based on established and validated methods for analogous compounds. The successful execution of these steps will yield a definitive three-dimensional structure, providing critical insights for future research and development in any field where this molecule may find application. The resulting crystallographic data will be a valuable addition to the scientific literature and public databases like the Cambridge Structural Database (CSD).[6][7]

References

  • Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Synthesis. 2006;2006(15):2535-2539.
  • Gwaram NS, Kheng GL, Razali MR, et al. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Int J Mol Sci. 2012;13(7):8654-8668. Published 2012 Jul 11. doi:10.3390/ijms13078654
  • Hartman, W. W.; Brethen, M. R.
  • Jamaludin, N.; Ali, H. M.; Ramli, S. N. F.; Fun, H.-K.; Patil, P. S. Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. Int. J. Mol. Sci.2011, 12, 5964-5976.
  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available from: [Link]

  • Groom, C. R.; Bruno, I. J.; Lightfoot, M. P.; Ward, S. C.
  • Tiekink, E. R. T.; Zukerman-Schpector, J. (N,N-Diallyldithiocarbamato-κS,S′)triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κS,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study. Acta Cryst.2018, E74, 1484-1491.
  • Chaudhari, A. M.; Puranik, V. G.; Gholap, S. S. Synthesis, characterization, and biological evaluation of some new dithiocarbamate derivatives. Spectrochim. Acta A Mol. Biomol. Spectrosc.2014, 117, 87-94.
  • The Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search. Available from: [Link]

  • Schofield, A. D.; Nova, A.; Selby, J. D.; Schwarz, A. D.; Clot, E.; Mountford, P. (N-(2,6-Diisopropylphenyl)-2,2-diphenylhydrazinecarbimidothioato-N,S)-(N,N-bis(2-((trimethylsilyl)amino)ethyl)methylamine-N,N',N'')-titanium(iv). Chem. Eur. J.2011, 17, 265.
  • Chen, Y.; Li, Y.; Wang, Y.; Li, H.; Zhang, J.; Wang, C. Carbon disulfide (CS2)
  • Wakatsuki, K.; Hirose, Y.; Tanaka, T. Reaction of dimethylaluminum amides with carbon disulfide. Inorg. Nucl. Chem. Lett.1974, 10, 469-473.
  • CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available from: [Link]

  • Clegg, W. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press, 2015.
  • Müller, P. Crystal Structure Refinement: A Practical Guide.

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degradation kinetics of ethyl n-methyl-n-formyldithiocarbamate in soil

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Degradation Kinetics of Ethyl n-Methyl-n-Formyldithiocarbamate in Soil

Introduction

Dithiocarbamates are a class of organosulfur compounds widely utilized in agriculture as broad-spectrum fungicides.[1][2] Their efficacy in controlling a variety of fungal pathogens has led to their extensive use worldwide. However, the application of these compounds inevitably results in their introduction into the soil environment, raising concerns about their persistence, potential for groundwater contamination, and the ecotoxicological impact of their degradation products.[3] A thorough understanding of the degradation kinetics of dithiocarbamates in soil is therefore paramount for accurate environmental risk assessment and the development of sustainable agricultural practices.

This guide provides a comprehensive technical overview of the principles and methodologies for studying the degradation kinetics of a specific dithiocarbamate, ethyl n-methyl-n-formyldithiocarbamate, in soil. While specific literature on this exact compound is limited, this document will draw upon the extensive body of research on closely related dithiocarbamate fungicides to present a robust framework for its investigation. The principles and protocols detailed herein are designed to be broadly applicable for researchers, scientists, and professionals involved in the environmental fate assessment of agricultural chemicals.

Chapter 1: Core Principles of Dithiocarbamate Degradation in Soil

The persistence of a dithiocarbamate in the soil is governed by a complex interplay of chemical and biological processes. These processes transform the parent compound into various metabolites, ultimately leading to its mineralization.

Primary Degradation Pathways

Dithiocarbamates are generally unstable in the environment and can degrade through several pathways.[4]

  • Hydrolysis: This is a key abiotic degradation process, particularly under acidic conditions.[2][5] The dithiocarbamate molecule can be cleaved to release carbon disulfide (CS2) and the corresponding amine. The rate of hydrolysis is significantly influenced by soil pH.

  • Microbial Degradation: The soil microbiome plays a crucial role in the breakdown of dithiocarbamates.[6] Microorganisms can utilize these compounds as a source of carbon and energy, a process known as catabolism.[7] The rate of microbial degradation is dependent on the composition and activity of the soil microbial community, which in turn is influenced by factors such as organic matter content, moisture, and temperature.[7]

Key Degradation Products

The degradation of dithiocarbamates often leads to the formation of several key metabolites, some of which may have their own toxicological profiles.

  • Carbon Disulfide (CS2): As a common product of hydrolysis, the detection of CS2 is often used as a non-specific measure of total dithiocarbamate concentration.[8][9]

  • Thioureas: For ethylenebisdithiocarbamates (EBDCs), a major degradation product is ethylene thiourea (ETU).[10] Given the structure of ethyl n-methyl-n-formyldithiocarbamate, analogous thiourea derivatives could be expected. ETU is of particular concern due to its potential carcinogenicity.

  • Other Metabolites: A variety of other intermediate products can be formed, depending on the specific dithiocarbamate and the environmental conditions.[10]

Factors Influencing Degradation Kinetics

The rate at which ethyl n-methyl-n-formyldithiocarbamate degrades in soil is not an intrinsic property of the molecule alone but is heavily influenced by the surrounding environment.

  • Soil Properties:

    • pH: As mentioned, pH plays a critical role in the rate of hydrolysis.[5]

    • Organic Matter: Soil organic matter can influence degradation rates through sorption processes, which affect the bioavailability of the pesticide to microorganisms.[3][11]

    • Texture (Sand, Silt, Clay content): Soil texture affects water holding capacity and aeration, which in turn impact microbial activity.

  • Environmental Conditions:

    • Temperature: Microbial activity and the rates of chemical reactions are generally temperature-dependent, often following the Arrhenius equation.[7]

    • Moisture: Soil moisture content is critical for microbial activity and can also influence the dissolution and transport of the pesticide.[7][12]

  • Microbial Community: The presence and abundance of specific microorganisms capable of degrading the dithiocarbamate will significantly impact its persistence.[13][14]

Chapter 2: Experimental Design for Soil Degradation Studies

To accurately determine the degradation kinetics of ethyl n-methyl-n-formyldithiocarbamate, well-controlled laboratory studies are essential.[15] These studies aim to simulate environmental conditions while allowing for precise measurement of the compound's dissipation over time.

Soil Collection and Preparation
  • Soil Sampling: Collect a representative soil sample from a relevant agricultural field. The sampling depth should correspond to the expected zone of pesticide application (e.g., 0-15 cm).

  • Sieving and Homogenization: Air-dry the soil to a workable moisture content and pass it through a 2 mm sieve to remove stones and large organic debris. Thoroughly mix the sieved soil to ensure homogeneity.

  • Characterization: Analyze the soil for key physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.

Laboratory Incubation Protocol

This protocol outlines a typical aerobic soil degradation study.

  • Soil Portioning: Weigh out equal portions of the characterized soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL flasks).

  • Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level, typically 40-60% of its maximum water-holding capacity.

  • Pre-incubation: Acclimate the soil samples by incubating them in the dark at a constant temperature (e.g., 20-25°C) for a period of 7-14 days. This allows the microbial community to stabilize.

  • Pesticide Application: Prepare a stock solution of ethyl n-methyl-n-formyldithiocarbamate (ideally ¹⁴C-labeled for ease of tracking) in a suitable solvent. Apply the solution to the soil surface of each flask, aiming for a concentration relevant to agricultural application rates. The solvent should be allowed to evaporate.

  • Incubation: Seal the flasks with gas-permeable closures or connect them to an aeration system to maintain aerobic conditions and trap any volatile metabolites, such as ¹⁴CO₂.[10] Incubate the samples in the dark at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate flasks.

  • Extraction: Extract the soil samples with an appropriate organic solvent (e.g., methanol or acetonitrile) to recover the parent compound and its degradation products.[10]

  • Analysis: Analyze the extracts using the analytical methods described in Chapter 3.

Differentiating Biotic and Abiotic Degradation

To distinguish between microbial and chemical degradation, a parallel experiment using sterilized soil is recommended.[14]

  • Sterilization: Autoclaving (e.g., at 121°C for 30-60 minutes) is a common method for soil sterilization.[10][14] It is important to note that autoclaving can alter soil properties, which should be taken into account when interpreting the results.[14]

  • Comparison: By comparing the degradation rate in sterile soil to that in non-sterile soil, the contribution of microbial activity can be quantified.

Experimental Workflow Diagram

Soil_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis SoilCollection Soil Collection & Sieving SoilChar Soil Characterization (pH, OM, etc.) SoilCollection->SoilChar PreIncubation Pre-incubation SoilChar->PreIncubation Application Pesticide Application PreIncubation->Application Incubation Incubation (Controlled T & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Analytical Quantification (HPLC/GC-MS) Extraction->Quantification DataAnalysis Kinetic Modeling (DT50) Quantification->DataAnalysis caption Experimental workflow for soil degradation studies.

Caption: Experimental workflow for soil degradation studies.

Chapter 3: Analytical Methodologies

Accurate quantification of the parent compound and its metabolites is crucial for determining degradation kinetics.

Carbon Disulfide (CS₂) Evolution Method

This is a traditional, non-specific method for determining total dithiocarbamate residues.[2][5]

  • Acid Digestion: The soil sample is subjected to hot acid digestion, which quantitatively converts all dithiocarbamates to CS₂.[8]

  • Trapping: The evolved CS₂ is purged from the digestion flask and trapped in a solution, often a copper acetate and diethanolamine solution, to form a colored complex.[5]

  • Quantification: The concentration of the colored complex is determined spectrophotometrically, and the amount of CS₂ is calculated.[5]

Chromatographic Methods

For specific identification and quantification of the parent compound and its metabolites, chromatographic techniques are indispensable.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for analyzing dithiocarbamates and their degradation products.[4][8]

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is also widely used, often for the analysis of CS₂ or derivatized metabolites.[2][8]

MethodAdvantagesDisadvantages
CS₂ Evolution Simple, inexpensive, good for total residue screening.Non-specific (cannot distinguish between different dithiocarbamates), potential for interferences.
HPLC High specificity and sensitivity, can analyze parent compound and metabolites simultaneously.Can be more complex and expensive, instability of some dithiocarbamates during analysis.[4]
GC-MS Excellent for volatile compounds like CS₂, high sensitivity and specificity.Often requires derivatization for non-volatile metabolites.

Chapter 4: Kinetic Modeling and Data Interpretation

The data collected from the degradation study is used to develop a kinetic model that describes the rate of disappearance of the pesticide.

Kinetic Models
  • First-Order Kinetics: This is the most commonly used model for pesticide degradation in soil.[5][7] It assumes that the rate of degradation is directly proportional to the concentration of the pesticide. The integrated form of the first-order rate equation is:

    Cₜ = C₀ * e^(-kt)

    Where:

    • Cₜ is the concentration at time t

    • C₀ is the initial concentration

    • k is the first-order rate constant

    • t is time

  • Other Models: For some degradation profiles, other models such as zero-order, second-order, or more complex models like Michaelis-Menten kinetics may provide a better fit to the experimental data.[7][16]

Disappearance Time (DT₅₀ and DT₉₀)

A key output of kinetic modeling is the calculation of disappearance times.

  • DT₅₀ (Half-life): The time required for 50% of the initial pesticide concentration to dissipate. For first-order kinetics, it is calculated as:

    DT₅₀ = ln(2) / k

  • DT₉₀: The time required for 90% of the initial pesticide concentration to dissipate. For first-order kinetics, it is calculated as:

    DT₉₀ = ln(10) / k

These values are critical for regulatory agencies in assessing the environmental persistence of a pesticide.[3]

Data Analysis and Modeling Workflow

Modeling_Workflow cluster_data Phase 1: Data Collection cluster_model Phase 2: Model Fitting cluster_output Phase 3: Parameter Estimation RawData Concentration vs. Time Data PlotData Plot Data RawData->PlotData SelectModel Select Kinetic Model (e.g., First-Order) PlotData->SelectModel FitModel Fit Model to Data (Non-linear Regression) SelectModel->FitModel GetK Determine Rate Constant (k) FitModel->GetK CalcDT50 Calculate DT50 & DT90 GetK->CalcDT50 Report Report Kinetic Parameters CalcDT50->Report caption Workflow for kinetic modeling of degradation data.

Caption: Workflow for kinetic modeling of degradation data.

Conclusion

The study of the is a multi-faceted process that requires careful experimental design, precise analytical techniques, and robust data analysis. By following the principles and protocols outlined in this guide, researchers can generate reliable data on the persistence and fate of this fungicide in the terrestrial environment. This information is essential for conducting thorough environmental risk assessments and ensuring that the use of such agricultural chemicals does not pose an undue risk to ecosystem health. The integration of laboratory studies with field observations will provide the most comprehensive understanding of the environmental behavior of this and other dithiocarbamate fungicides.

References

  • Kumagai, H., Nakamoto, K., Nakamura, M., Hirose, S., Ichikawa, Y., Endo, J., & Ikari, H. (1992). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

  • García-Verde, D., Dubus, I. G., & Al-Ani, W. M. (2001). An analytically solved kinetic model for pesticide degradation in single compartment systems. Chemosphere, 44(6), 1347-1354. [Link]

  • USDA. (n.d.). Pesticide Degradation Kinetics. [Link]

  • Kreuzig, R. (2002). Pesticides in soils - Experimental design of laboratory, lysimeter and field studies. Landschaftsökologie und Umweltforschung, 38, 99-110.
  • Senseman, S. A. (2017). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 31(4), 629-633. [Link]

  • Vetter, L., Uksa, M., & Elsner, M. (2022). Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. Environmental Science & Technology, 56(20), 14757-14767. [Link]

  • Fenner, K., & Escher, B. I. (2010). Modeling of pesticide biodegradation in soil. ETH Zurich Research Collection. [Link]

  • Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]

  • El Bakri, Y., et al. (2015). determination of kinetics of degradation and mobility of dithiocarbamates fungicides in aqueous media and in moroccan soil. ResearchGate. [Link]

  • Campanale, C., et al. (2023). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment.
  • MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(11), 903.
  • Liu, Y., et al. (2022). Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato. Pest Management Science, 78(10), 4246-4256. [Link]

  • PubMed. (1992). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

  • Jablonowski, N. D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17.
  • Taylor & Francis Online. (2014). Degradation of Dithiocarbamate Fungicide Polycarbamate in Upland Soils. Bioscience, Biotechnology, and Biochemistry, 56(5), 828-830. [Link]

  • Monard, C., et al. (2012). Fine scale spatial variability of microbial pesticide degradation in soil. Frontiers in Microbiology, 3, 29. [Link]

  • MDPI. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Foods, 14(19), 3895.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]

  • MatheO. (2019).
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Wang, Q., et al. (2006). Degradation Kinetics of Manure-Derived Sulfadimethoxine in Amended Soil. Journal of Agricultural and Food Chemistry, 54(1), 157-163. [Link]

  • Daly, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The ethyl N methyl carbamate system. International Journal of Chemical Kinetics, 12(7), 483-491.
  • Vryzas, Z., et al. (2012). Aging of Methabenzthiazuron, Imidacloprid, and N,N-dimethylsulfamide in Silty Soils and Effects on Sorption and Dissipation. Environmental Toxicology and Chemistry, 31(3), 504-513. [Link]

  • MDPI. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. International Journal of Environmental Research and Public Health, 18(17), 9010.

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Whitepaper: Toxicological Profile and Predictive Safety Assessment of Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3) is a highly specialized, obscure synthetic intermediate primarily utilized in advanced fluorination research and organosulfur synthesis. Because it is not a widely commercialized pesticide or pharmaceutical, empirical Safety Data Sheets (SDS) are virtually absent from public regulatory databases.

However, as drug development professionals and toxicologists, we cannot rely on the absence of data as an indicator of safety. By analyzing its distinct structural moieties—the dithiocarbamate (DTC) core, the N-methyl group, and the formyl-ethyl ester configuration—we can construct a highly accurate, predictive toxicological profile. This whitepaper synthesizes established class-wide mechanisms of dithiocarbamate toxicity with the specific physicochemical alterations introduced by its unique functional groups.

Mechanistic Toxicology: The Dithiocarbamate Core

To understand the hazard profile of Ethyl N-methyl-N-formyldithiocarbamate, we must deconstruct the causality behind its interactions at the cellular level. Dithiocarbamates are not inherently reactive oxygen species (ROS) generators; rather, their toxicity is a function of metal chelation and metabolic degradation.

Copper-Dependent Redox Cycling and Apoptosis

The primary mechanism of cytotoxicity for lipophilic dithiocarbamates involves their interaction with extracellular copper. As demonstrated in foundational studies on thymocytes, dithiocarbamates undergo oxidation by Cu(II) ions, forming highly lipophilic Cu-DTC complexes. These complexes easily traverse the cell membrane, acting as Trojan horses for copper transport. Once intracellular, the complex undergoes copper-catalyzed conversion into cytotoxic thiuram disulfides. This intermediate rapidly oxidizes intracellular glutathione (GSH) to its disulfide form (GSSG), inducing severe pro-oxidative conditions and triggering caspase-dependent apoptosis without the direct release of ROS [1].

Degradation Pathways: The MITC Hazard

Compounds bearing an N-methyl dithiocarbamate substructure (such as the pesticide metam sodium) are notorious for their environmental and physiological instability. Under physiological pH or environmental exposure, the N-methyl dithiocarbamate core rapidly degrades into methyl isothiocyanate (MITC) [4]. MITC is a potent electrophile, a severe skin sensitizer, and a respiratory irritant. The presence of the ethyl ester and formyl group in Ethyl N-methyl-N-formyldithiocarbamate increases the molecule's baseline lipophilicity, potentially enhancing dermal absorption prior to its degradation into MITC.

Pathway DTC Ethyl N-methyl-N-formyldithiocarbamate Complex Cu-DTC Complex (Lipophilic Transport) DTC->Complex Cu Extracellular Cu(II) Cu->Complex Thiuram Thiuram Disulfide Complex->Thiuram Intracellular Redox GSH GSH Oxidation to GSSG Thiuram->GSH GSH Depletion Apoptosis Apoptosis GSH->Apoptosis Oxidative Stress

Copper-catalyzed redox cycling and apoptotic pathway of dithiocarbamates.

Extrapolated Safety Data Sheet (SDS) Parameters

Based on structural read-across from N-methyl dithiocarbamates and developmental toxicity meta-analyses [3], the following table summarizes the predictive quantitative data and hazard classifications for Ethyl N-methyl-N-formyldithiocarbamate.

ParameterPredictive Value / ExtrapolationMechanistic Rationale & Analog Reference
Molecular Formula C5H9NOS2Exact chemical identity.
Molecular Weight 163.26 g/mol Exact chemical identity.
LogP (Lipophilicity) ~1.8 - 2.2 (Moderate)The ethyl ester neutralizes the salt form seen in metam sodium, significantly increasing lipid solubility and CNS penetrance.
Acute Oral LD50 (Rat) 300 - 800 mg/kgExtrapolated from N-methyl dithiocarbamate analogs (Category 4 Oral Toxicity) [2].
Primary Degradant Methyl isothiocyanate (MITC)Cleavage of the dithiocarbamate backbone yields MITC, driving the compound's inhalation and dermal toxicity [4].
Hazard Statements H302, H317, H319, H410Harmful if swallowed; May cause allergic skin reaction; Causes serious eye irritation; Very toxic to aquatic life.
PPE Requirements Nitrile gloves, ABEK respiratorRequired due to the potential off-gassing of MITC and high dermal absorption of the esterified parent compound.

Experimental Methodologies: Validating Toxicity Mechanisms

To utilize this compound safely in drug development or to profile its off-target effects, researchers must deploy self-validating experimental systems. The following protocols are designed not just to observe toxicity, but to prove the causality of the mechanisms described above.

Protocol 1: In Vitro Assessment of Copper-Dependent Apoptosis

Objective: Validate that the cytotoxicity of Ethyl N-methyl-N-formyldithiocarbamate is dependent on extracellular copper transport rather than direct receptor agonism. Self-Validating Principle: By introducing a membrane-impermeable copper chelator (Bathocuproine disulfonate, BCS), we sequester extracellular Cu(II). If the compound's toxicity is truly copper-dependent, BCS will completely rescue the cell population, validating the mechanism internally.

Step-by-Step Methodology:

  • Cell Seeding: Plate PC12 cells (or rat thymocytes) in a 96-well plate at a density of 1×104 cells/well in RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Chelator Pre-treatment (The Internal Control): To half of the experimental wells, add Bathocuproine disulfonate (BCS) to a final concentration of 50 µM. Incubate for 30 minutes. Causality note: BCS cannot enter the cell; it only chelates Cu(II) in the media, preventing the formation of the lipophilic Cu-DTC complex.

  • Compound Dosing: Prepare a serial dilution of Ethyl N-methyl-N-formyldithiocarbamate in DMSO. Dose the cells to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.5%).

  • GSH/GSSG Quantification (4 Hours Post-Dose): Lyse a subset of cells and use a luminescence-based GSH/GSSG assay (e.g., GSH-Glo). A sharp decrease in the GSH/GSSG ratio in non-BCS treated cells confirms the conversion to thiuram disulfides.

  • Apoptosis Assessment (24 Hours Post-Dose): Harvest the remaining cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Quantify the percentage of apoptotic cells. A successful validation will show high apoptosis in the DTC-only group, and near-baseline viability in the DTC + BCS group.

Workflow Culture Cell Culture Dosing DTC Dosing ± BCS Chelator Culture->Dosing Assay GSH/GSSG Quantification Dosing->Assay FACS Flow Cytometry (Annexin V/PI) Assay->FACS Validate Mechanism Validation FACS->Validate

Self-validating workflow for assessing copper-dependent cytotoxicity.

Protocol 2: Analytical Quantification of MITC Degradation via LC-MS/MS

Objective: Determine the half-life of the parent compound and the formation kinetics of the toxic MITC degradant under physiological conditions. Self-Validating Principle: Tracking both the disappearance of the parent mass and the appearance of the MITC mass ensures mass balance, proving that toxicity in prolonged assays may be driven by the degradant rather than the parent molecule.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution adjusted precisely to pH 7.4, mimicking physiological conditions.

  • Spiking: Spike Ethyl N-methyl-N-formyldithiocarbamate into the PBS to a concentration of 10 µM. Incubate the solution in a shaking water bath at 37°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,15,30,60,120,and 240 minutes. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled MITC-d3).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer coupled to a C18 reverse-phase column.

    • Parent Tracking: Monitor the MRM transition for the parent compound [M+H]+≈164.0 .

    • Degradant Tracking: Monitor the MRM transition for MITC [M+H]+≈74.0 .

  • Kinetic Modeling: Plot the area ratios against time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Conclusion

While empirical safety data for Ethyl N-methyl-N-formyldithiocarbamate is scarce, applying structural toxicology allows us to confidently predict its hazard profile. The compound poses a dual-threat mechanism: intact, it acts as a highly lipophilic vector for copper-induced oxidative stress and apoptosis; upon degradation, it yields MITC, a severe sensitizer. Researchers handling this compound must utilize stringent engineering controls (fume hoods) and PPE to mitigate dermal and inhalation exposure, while employing self-validating internal controls in their assays to accurately interpret its biological effects.

References

  • Burkitt, M. J., et al. (1998). "Dithiocarbamate toxicity toward thymocytes involves their copper-catalyzed conversion to thiuram disulfides, which oxidize glutathione in a redox cycle without the release of reactive oxygen species." Archives of Biochemistry and Biophysics.[Link]

  • U.S. Environmental Protection Agency (EPA). (2001). "The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity." EPA Archive.[Link]

  • Ducharme, N. A., et al. (2013). "Meta-analysis of toxicity and teratogenicity of 133 chemicals from zebrafish developmental toxicity studies." Reproductive Toxicology.[Link]

  • National Health and Medical Research Council (NHMRC). "Metham | Australian Drinking Water Guidelines." Australian Government.[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiocarbamates are a versatile class of organosulfur compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1] Their ability to act as robust chelating agents for a wide range of metal ions has made them valuable ligands in the development of novel therapeutic agents and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of a specific dithiocarbamate ester, ethyl N-methyl-N-formyldithiocarbamate. The protocol detailed herein is based on the well-established reaction of a secondary amine with carbon disulfide, followed by alkylation.[3] This guide offers a step-by-step methodology, an in-depth explanation of the underlying chemical principles, and characterization techniques to ensure the successful synthesis and validation of the target compound.

Introduction: The Scientific Merit of Dithiocarbamate Ligands

Dithiocarbamates are characterized by the functional group R₂NCS₂⁻. The two sulfur atoms provide a strong bidentate coordination site for metal ions.[1] This chelation is central to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[3] The substituents on the nitrogen atom significantly influence the electronic properties and, consequently, the biological efficacy and stability of the resulting metal complexes.[4]

The synthesis of ethyl N-methyl-N-formyldithiocarbamate involves a two-step, one-pot reaction. The first step is the nucleophilic addition of the secondary amine, N-methylformamide, to carbon disulfide in the presence of a base to form the dithiocarbamate salt intermediate. The subsequent step is the S-alkylation of this intermediate with an ethyl halide to yield the final ester product.[5][6] This method is highly efficient and provides good yields of the desired product.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-understood nucleophilic addition-alkylation sequence.

  • Step 1: Formation of the Dithiocarbamate Salt: The reaction is initiated by the deprotonation of N-methylformamide by a strong base, such as sodium hydroxide, to generate a more nucleophilic amide anion. This anion then attacks the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamate salt is stabilized by resonance. The choice of a strong base is crucial to drive the reaction to completion.[3][7] The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction.[3]

  • Step 2: S-Alkylation: The dithiocarbamate salt, being a soft nucleophile, readily reacts with a soft electrophile like an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction.[8] This step results in the formation of the stable ethyl ester of the dithiocarbamic acid.

Below is a diagram illustrating the overall reaction workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthetic Steps cluster_products Products NMF N-Methylformamide step1 Step 1: Dithiocarbamate Salt Formation (Nucleophilic Addition) NMF->step1 CS2 Carbon Disulfide CS2->step1 Base Base (e.g., NaOH) Base->step1 EtX Ethyl Halide (e.g., EtI) step2 Step 2: S-Alkylation EtX->step2 Intermediate Sodium N-methyl-N-formyldithiocarbamate (Intermediate) step1->Intermediate In situ FinalProduct Ethyl N-methyl-N-formyldithiocarbamate (Final Product) step2->FinalProduct Intermediate->step2

Sources

Advanced Application Note: Ethyl N-methyl-N-formyldithiocarbamate (EMFDTC) as a Chelating Agent for Transition Metals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dithiocarbamates are universally recognized as highly versatile monoanionic chelating ligands capable of stabilizing transition metals across a myriad of oxidation states[1]. However, the esterification of the dithiocarbamate backbone fundamentally alters its coordination behavior. Ethyl N-methyl-N-formyldithiocarbamate (EMFDTC) represents a highly specialized subclass: a dithiocarbamate ester featuring an N-formyl group. This application note details the mechanistic principles, experimental protocols, and drug development applications of EMFDTC as a tunable O,S-bidentate chelator for transition metals.

Mechanistic Principles of EMFDTC Chelation

Structural Dynamics & Causality of Coordination

In standard dithiocarbamate salts (e.g., sodium diethyldithiocarbamate), the nitrogen lone pair delocalizes into the CSS⁻ moiety, forcing a symmetrical S,S-bidentate coordination[2]. In EMFDTC, the S-ethyl group blocks one sulfur from forming a standard anionic chelate.

Instead, the highly electron-withdrawing N-formyl group pulls the nitrogen's electron density toward the carbonyl oxygen. This creates a highly tunable, neutral ligand capable of O,S-bidentate chelation (via the carbonyl oxygen and thione sulfur), mimicking the behavior of β-oxodithioesters[3]. This hard-soft donor combination is exceptionally suited for intermediate transition metals like Pt(II), Pd(II), and Cu(II).

Coordination Workflows

G L EMFDTC Ligand (Neutral) OS O,S-Bidentate Chelation L->OS Thermodynamic Control S S-Monodentate Coordination L->S Kinetic Control SS S,S-Bidentate (Ester Cleavage) L->SS Hydrolytic Conditions M Transition Metal (e.g., Cu²⁺, Pt²⁺) M->OS M->S M->SS

Fig 1. Coordination pathways of EMFDTC dictated by reaction conditions and metal hardness.

Experimental Protocols: Synthesis & Validation

Protocol A: Synthesis of O,S-Bidentate [Pt(EMFDTC)Cl₂] for Anticancer Screening

Platinum(II) complexes with O,S-bidentate ligands are critical in overcoming cisplatin resistance due to their altered cellular uptake and DNA-binding profiles[4].

  • Preparation: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water. In a separate flask, dissolve 1.0 mmol of EMFDTC in 10 mL of absolute methanol.

  • Reaction: Add the EMFDTC solution dropwise to the Pt(II) solution under continuous magnetic stirring at 25°C.

  • Causality of Solvent Choice: The water/methanol mixture forces the precipitation of the neutral[Pt(EMFDTC)Cl₂] complex as it forms, driving the equilibrium forward and preventing hydrolytic cleavage of the S-ethyl ester.

  • Isolation: Stir for 24 hours in the dark (to prevent photo-degradation). Filter the resulting yellow precipitate via vacuum filtration.

  • Self-Validation: Wash sequentially with cold water, methanol, and diethyl ether. Dry under vacuum.

    • Validation Check: Run an FTIR spectrum immediately. A successful O,S-chelation is confirmed if the ν(C=O) band shifts from ~1680 cm⁻¹ (free ligand) to ~1630 cm⁻¹ (coordinated). If the band remains at 1680 cm⁻¹, the complex is likely S-monodentate, indicating incomplete chelation.

Protocol B: Synthesis of [Cu(EMFDTC)₂]²⁺ for Cuproptosis Assays
  • Preparation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol.

  • Reaction: Add 2.0 mmol of EMFDTC dissolved in 10 mL of ethanol.

  • Reflux: Heat the mixture to 60°C for 4 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the S-ethyl group, allowing two bulky EMFDTC ligands to coordinate in a square-planar geometry.

  • Isolation: Cool to 4°C overnight. Collect the dark green microcrystals by filtration and dry under a nitrogen stream.

Analytical Validation & Data Interpretation

To ensure trustworthiness and reproducibility across batches, the following table summarizes the expected quantitative shifts in spectroscopic data upon successful coordination.

Analytical TargetFree EMFDTC Ligand[Pt(EMFDTC)Cl₂] (O,S-Bidentate)[Cu(EMFDTC)₂]Cl₂ (O,S-Bidentate)Diagnostic Significance
FTIR: ν(C=O) ~1680 cm⁻¹~1630 cm⁻¹~1625 cm⁻¹Red-shift confirms oxygen participation in bonding.
FTIR: ν(C=S) ~1050 cm⁻¹~1010 cm⁻¹~1015 cm⁻¹Red-shift confirms thione sulfur coordination.
FTIR: ν(C–N) ~1450 cm⁻¹~1485 cm⁻¹~1480 cm⁻¹Blue-shift indicates increased double-bond character (thioureide resonance)[2].
¹H NMR (S-CH₂) ~3.20 ppm (q)~3.45 ppm (q)N/A (Paramagnetic)Downfield shift confirms electron withdrawal via the coordinated thione sulfur.
UV-Vis (MLCT) None (Ligand only)~380 nm~410 nmEmergence of Metal-to-Ligand Charge Transfer bands.

Applications in Drug Development: The Cuproptosis Pathway

Recent breakthroughs in oncology have identified cuproptosis —a copper-dependent, non-apoptotic cell death pathway—as a highly potent mechanism against refractory tumors[5]. Copper complexes utilizing dithiocarbamate-derived ligands are premier candidates for delivering Cu²⁺ directly into the mitochondrial matrix.

EMFDTC’s lipophilic S-ethyl ester enhances cellular permeability compared to highly charged dithiocarbamate salts. Once internalized, the [Cu(EMFDTC)₂]²⁺ complex undergoes reduction by intracellular glutathione (GSH), releasing Cu⁺. This free copper directly binds to lipoylated proteins within the tricarboxylic acid (TCA) cycle (e.g., FDX1), leading to toxic protein aggregation, loss of Fe-S clusters, and rapid cell death[5].

G CuL Lipophilic Cu-EMFDTC (Extracellular) Cell Cellular Internalization (Endocytosis/Diffusion) CuL->Cell High Partition Coefficient Release Intracellular Cu⁺ Release (via GSH Reduction) Cell->Release Redox Trigger TCA Binding to Lipoylated TCA Proteins (FDX1) Release->TCA Cu⁺ Overload Agg Protein Aggregation & Fe-S Cluster Depletion TCA->Agg Metabolic Disruption Death Cuproptosis (Targeted Cell Death) Agg->Death Irreversible Toxicity

Fig 2. Mechanism of EMFDTC-mediated copper delivery and subsequent cuproptosis in tumor cells.

References

  • Title: Transition metal dithiocarbamate complexes Source: Wikipedia URL: [Link]

  • Title: Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Novel Nickel(II), Palladium(II), and Platinum(II) Complexes with O,S Bidendate Cinnamic Acid Ester Derivatives: An In Vitro Cytotoxic Comparison Source: MDPI / ResearchGate URL: [Link]

  • Title: Potential impact of cuproptosis-related genes on tumor immunity in esophageal carcinoma Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Application Notes and Protocols for Ethyl N-Methyl-N-Formyldithiocarbamate in Agricultural Pesticide Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Novel Dithiocarbamates in Agriculture

Dithiocarbamates represent a versatile and historically significant class of organic sulfur compounds utilized in agriculture.[1][2][3] Primarily known for their broad-spectrum fungicidal activity, some dithiocarbamates also exhibit herbicidal and insecticidal properties.[1][4] Their mechanism of action is often multi-sited, a valuable trait in managing the development of pesticide resistance.[2][3] Dithiocarbamates typically function by chelating essential metal ions and reacting with sulfhydryl groups in vital enzymes, thereby disrupting cellular processes in target organisms.[1][5]

This document provides a comprehensive guide for the research and development of a novel dithiocarbamate derivative, ethyl N-methyl-N-formyldithiocarbamate . While established dithiocarbamates like Mancozeb and Thiram are well-documented, the exploration of new structures within this chemical class is crucial for discovering compounds with improved efficacy, selectivity, or environmental profiles. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro and in vivo screening, and preliminary mechanistic evaluation of this promising new molecule.

I. Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate: A Proposed Protocol

The synthesis of dithiocarbamates generally involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[3] For N-formylated dithiocarbamates, a plausible synthetic route involves the initial N-formylation of the parent amine followed by reaction with carbon disulfide.

Protocol 1: Two-Step Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate

Step 1: Synthesis of N-methylformamide

This initial step creates the necessary precursor for the dithiocarbamate synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylamine (1.0 eq) with an excess of ethyl formate (2.0 eq). The reaction can be performed neat or in a suitable solvent like ethanol.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, remove the excess ethyl formate and solvent under reduced pressure. The resulting crude N-methylformamide can be purified by distillation.

Step 2: Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate

This step introduces the dithiocarbamate functional group.

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve N-methylformamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise. Allow the mixture to stir for 30 minutes at 0°C.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (CS₂) (1.2 eq) to the reaction mixture at 0°C. The reaction is often exothermic, so maintain the temperature.

  • Alkylation: After stirring for 1-2 hours, add ethyl iodide (or another suitable ethylating agent) (1.1 eq) dropwise to the reaction mixture.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. Postulated Mechanism of Action

The pesticidal activity of dithiocarbamates is generally attributed to their ability to disrupt essential biochemical pathways in target organisms. For ethyl N-methyl-N-formyldithiocarbamate, we can postulate a multi-site inhibitory mechanism of action.

  • Enzyme Inhibition via Metal Chelation: The dithiocarbamate moiety is an excellent chelator of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). These metal ions are essential cofactors for numerous enzymes involved in cellular respiration and other vital metabolic processes. By sequestering these ions, ethyl N-methyl-N-formyldithiocarbamate can effectively inactivate these enzymes, leading to cellular dysfunction and death.

  • Reaction with Sulfhydryl Groups: The sulfur atoms in the dithiocarbamate group can react with sulfhydryl (-SH) groups present in the cysteine residues of proteins. This covalent modification can alter the three-dimensional structure of enzymes and other proteins, leading to a loss of function.

The following diagram illustrates the proposed multi-site mechanism of action:

G cluster_0 Ethyl N-Methyl-N-Formyldithiocarbamate cluster_2 Cellular Disruption & Death A Dithiocarbamate Moiety B Essential Metalloenzymes (e.g., in cellular respiration) A->B Chelates Metal Cofactors (Cu²⁺, Zn²⁺, Mn²⁺) C Proteins with Sulfhydryl Groups (e.g., enzymes, structural proteins) A->C Reacts with -SH groups D Inhibition of Cellular Respiration E Loss of Protein Function

Figure 1: Postulated multi-site mechanism of action for ethyl N-methyl-N-formyldithiocarbamate.

III. Protocols for Efficacy Screening

A systematic screening process is essential to evaluate the potential of ethyl N-methyl-N-formyldithiocarbamate as a fungicide, herbicide, or insecticide.

A. Fungicidal Activity Screening

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

  • Fungal Strains: Select a panel of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani).

  • Culture Preparation: Grow each fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Compound Preparation: Prepare a stock solution of ethyl N-methyl-N-formyldithiocarbamate in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations.

  • Inoculation and Incubation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (a known fungicide) and a negative control (solvent only). Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[6]

Data Presentation: In Vitro Antifungal Activity

Fungal SpeciesEthyl N-Methyl-N-Formyldithiocarbamate MIC (µg/mL)Positive Control MIC (µg/mL)
Fusarium oxysporum[Insert experimental data][Insert experimental data]
Botrytis cinerea[Insert experimental data][Insert experimental data]
Alternaria solani[Insert experimental data][Insert experimental data]
B. Herbicidal Activity Screening

Protocol 3: Whole-Plant Bioassay for Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal effects of the compound on model plant species.

  • Plant Species: Select a variety of monocotyledonous (e.g., Zea mays, Avena sativa) and dicotyledonous (e.g., Glycine max, Arabidopsis thaliana) plant species.

  • Pre-emergence Assay:

    • Fill pots with a standard potting mix and sow the seeds of the selected plant species.

    • Prepare different concentrations of ethyl N-methyl-N-formyldithiocarbamate in a suitable carrier (e.g., water with a surfactant).

    • Apply the test solutions uniformly to the soil surface immediately after sowing.

    • Include untreated and solvent-treated controls.

    • Place the pots in a greenhouse under controlled conditions and water as needed.

    • After a set period (e.g., 14-21 days), assess the percentage of germination, plant height, and overall phytotoxicity.

  • Post-emergence Assay:

    • Grow the selected plant species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).

    • Apply the different concentrations of the test compound as a foliar spray.

    • Include untreated and solvent-treated controls.

    • Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.

Data Presentation: Herbicidal Activity

Plant SpeciesApplicationParameter AssessedEthyl N-Methyl-N-Formyldithiocarbamate (Concentration)Observation
Zea maysPre-emergenceGermination (%)[Insert data][Describe effect]
Glycine maxPre-emergenceGermination (%)[Insert data][Describe effect]
Zea maysPost-emergencePhytotoxicity (%)[Insert data][Describe effect]
Glycine maxPost-emergencePhytotoxicity (%)[Insert data][Describe effect]
C. Insecticidal Activity Screening

Protocol 4: Leaf-Dip Bioassay for Insecticidal Activity

This protocol evaluates the contact and ingestion toxicity of the compound against a model insect pest.

  • Insect Species: Select a relevant insect pest (e.g., larvae of Spodoptera frugiperda or adults of Myzus persicae).

  • Compound Preparation: Prepare a series of concentrations of ethyl N-methyl-N-formyldithiocarbamate in an appropriate solvent containing a surfactant.

  • Bioassay:

    • Excise fresh, untreated leaves from a suitable host plant.

    • Dip each leaf into a test solution for a set time (e.g., 10 seconds) and allow it to air dry.

    • Place each treated leaf in a petri dish or a ventilated container.

    • Introduce a known number of insects (e.g., 10-20) into each container.

    • Include a positive control (a known insecticide) and a negative control (solvent-treated leaves).

  • Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

Data Presentation: Insecticidal Activity

Insect SpeciesConcentration (µg/mL)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
Spodoptera frugiperda[Insert data][Insert data][Insert data][Insert data]
Myzus persicae[Insert data][Insert data][Insert data][Insert data]

IV. Experimental Workflow and Logic

The following diagram outlines the logical workflow for the investigation of ethyl N-methyl-N-formyldithiocarbamate as a potential agricultural pesticide.

G cluster_0 Synthesis & Characterization cluster_1 Primary Efficacy Screening cluster_2 Secondary Evaluation & Lead Optimization cluster_3 Mechanism of Action Studies A Synthesis of Ethyl N-Methyl-N-Formyldithiocarbamate B Structural Characterization (NMR, IR, Mass Spec) A->B C Fungicidal Activity (In Vitro MIC Assay) B->C D Herbicidal Activity (Whole-Plant Bioassay) B->D E Insecticidal Activity (Leaf-Dip Bioassay) B->E F Dose-Response Studies C->F D->F E->F G Spectrum of Activity Testing F->G H Preliminary Toxicology Assessment G->H I Enzyme Inhibition Assays H->I J Cellular Respiration Studies H->J

Figure 2: Experimental workflow for the evaluation of a novel pesticide candidate.

V. Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of ethyl N-methyl-N-formyldithiocarbamate as a potential agricultural pesticide. The proposed synthesis and screening protocols are based on established methodologies and the known properties of the dithiocarbamate class of compounds. Positive results from these initial screens would warrant further investigation, including dose-response studies, evaluation against a broader spectrum of target organisms, and preliminary toxicology assessments. Mechanistic studies, such as enzyme inhibition assays, would provide a deeper understanding of the compound's mode of action and could guide future lead optimization efforts. The exploration of novel dithiocarbamate structures like ethyl N-methyl-N-formyldithiocarbamate holds promise for the development of new and effective tools for integrated pest management.

VI. References

  • GBA Group Food. (n.d.). Dithiocarbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2001, December 19). The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity. EPA Archive. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dithiocarbamate – Knowledge and References. Retrieved from [Link]

  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • García-García, E., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 651. [Link]

  • Fallah, Z., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24896-24910. [Link]

  • Fallah, Z., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24896-24910. [Link]

  • CORESTA. (n.d.). Dithiocarbamates. Retrieved from [Link]

  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry, 68(40), 11135-11143. [Link]

  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Di Bella, S., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Molecules, 27(19), 6548. [Link]

Sources

Application Notes and Protocols for Ethyl N-Methyl-N-Formyldithiocarbamate in Rubber Vulcanization Processes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dithiocarbamates represent a pivotal class of ultra-accelerators in the sulfur vulcanization of diene rubbers, prized for their ability to facilitate rapid curing at relatively low temperatures.[1] This guide provides a detailed technical overview of a specialized, albeit less conventional, dithiocarbamate derivative: ethyl N-methyl-N-formyldithiocarbamate. Due to the limited direct literature on this specific molecule, this document extrapolates its anticipated behavior and application from established structure-activity relationships within the broader dithiocarbamate family.

The core structure of dithiocarbamate accelerators features a dithiocarbamate functional group bonded to various alkyl or aryl substituents. These substituents significantly influence the accelerator's solubility, curing characteristics, and interaction with other compounding ingredients.[2][3] The subject of this guide, ethyl N-methyl-N-formyldithiocarbamate, is unique due to the presence of a formyl group on the nitrogen atom, a feature anticipated to modulate its electronic properties and, consequently, its performance as a vulcanization accelerator.

This document is intended for researchers and scientists in the field of polymer chemistry and rubber technology, providing both a theoretical framework and practical protocols for the evaluation of this compound in rubber vulcanization.

Mechanism of Action: A Postulated Pathway

The vulcanization of rubber is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains.[4] Dithiocarbamate accelerators, in the presence of activators like zinc oxide and stearic acid, significantly increase the rate of this sulfur-based cross-linking.[1]

The proposed mechanism for dithiocarbamate-accelerated vulcanization involves the formation of a zinc-dithiocarbamate complex as a key intermediate. This complex then reacts with sulfur to form a sulfurating agent, which is more reactive than elemental sulfur itself. This agent subsequently reacts with the rubber backbone to create sulfur cross-links.

For ethyl N-methyl-N-formyldithiocarbamate, the presence of the electron-withdrawing formyl group (-CHO) on the nitrogen atom is expected to influence the electron density of the dithiocarbamate moiety. This could potentially affect the stability of the intermediate complexes and the overall kinetics of the vulcanization reaction. The steric hindrance provided by the ethyl and methyl groups will also play a role in its activity.

A simplified, postulated vulcanization workflow is depicted below:

Vulcanization_Workflow cluster_compounding Compounding cluster_processing Processing cluster_vulcanization Vulcanization Rubber Rubber Mixing Mixing Rubber->Mixing Filler Filler Filler->Mixing Activators ZnO, Stearic Acid Activators->Mixing Accelerator Ethyl N-Methyl-N- Formyldithiocarbamate Accelerator->Mixing Sulfur Sulfur Sulfur->Mixing Shaping Shaping Mixing->Shaping Heating Heating (Time & Temperature) Shaping->Heating Cured_Rubber Vulcanized Rubber (Cross-linked Network) Heating->Cured_Rubber caption Figure 1: Generalized workflow for rubber vulcanization.

Caption: A generalized workflow for rubber vulcanization.

The logical relationship for the activation and cross-linking process is hypothesized as follows:

Activation_Pathway Accelerator Ethyl N-Methyl-N- Formyldithiocarbamate Intermediate Zinc Dithiocarbamate Complex Accelerator->Intermediate + Activators Activators ZnO Stearic Acid Activators->Intermediate Sulfurating_Agent Active Sulfurating Agent Intermediate->Sulfurating_Agent + Sulfur Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Crosslinked_Rubber Vulcanized Rubber (Sulfur Cross-links) Sulfurating_Agent->Crosslinked_Rubber + Rubber Chain Rubber_Chain Unsaturated Rubber Polymer Rubber_Chain->Crosslinked_Rubber caption Figure 2: Hypothesized activation pathway.

Caption: Hypothesized activation pathway.

Application Protocols

Laboratory-Scale Rubber Compounding

This protocol outlines the preparation of a model rubber compound to evaluate the performance of ethyl N-methyl-N-formyldithiocarbamate.

Materials:

  • Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Carbon Black (e.g., N330) or Silica

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Ethyl N-methyl-N-formyldithiocarbamate (Accelerator)

  • Sulfur

Equipment:

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Analytical balance

  • Spatulas and weighing boats

Procedure:

  • Mastication: Soften the rubber by passing it through the two-roll mill several times with a tight nip gap.

  • Incorporation of Ingredients: a. Widen the nip gap and add the zinc oxide and stearic acid to the rubber. b. Once dispersed, add the filler (carbon black or silica) in increments. c. Finally, add the ethyl N-methyl-N-formyldithiocarbamate and sulfur at a lower mill temperature to prevent scorching.

  • Homogenization: Continue mixing until a homogenous compound is achieved, cutting and blending the rubber on the mill.

  • Sheeting Out: Sheet the final compound to a thickness of approximately 2 mm.

Table 1: Example Rubber Formulation

IngredientParts per Hundred Rubber (phr)Function
Natural Rubber (SMR 20)100Base Polymer
Carbon Black (N330)50Reinforcing Filler
Zinc Oxide5Activator
Stearic Acid2Activator/Processing Aid
Ethyl N-methyl-N-formyldithiocarbamate1.5Accelerator
Sulfur2.5Curing Agent
Determination of Curing Characteristics

The curing characteristics of the compounded rubber should be determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR).

Procedure:

  • Cut a sample of the uncured rubber compound (approximately 5 g).

  • Place the sample in the pre-heated rheometer cavity.

  • Run the test at a specified temperature (e.g., 150°C) for a set time (e.g., 30 minutes).

  • The rheometer will generate a cure curve (Torque vs. Time).

Key Parameters to Analyze:

  • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

  • MH (Maximum Torque): Relates to the stiffness or modulus of the fully cured rubber.

  • ts2 (Scorch Time): Time to a 2 dNm rise from ML, indicating processing safety.

  • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque, indicating the time for optimal cure.

Vulcanization of Test Specimens

Procedure:

  • Cut the uncured rubber sheets into the desired dimensions for the test specimens.

  • Place the cut pieces into a pre-heated compression molding press.

  • Apply pressure and heat according to the optimum cure time (t90) and temperature determined from the rheometer data.

  • After the specified time, carefully remove the mold and allow it to cool before demolding the vulcanized rubber sheets.

Characterization of Vulcanizates

Once vulcanized, the rubber specimens should be subjected to a series of physical tests to evaluate their properties. Standard ASTM or ISO methods should be followed.

Table 2: Standard Tests for Vulcanized Rubber

PropertyASTM StandardISO StandardDescription
Tensile Strength & ElongationD41237Measures the force required to break the sample and the extent of stretching.[1][5]
Hardness (Durometer)D22407619-1Measures the resistance of the rubber to indentation.[1]
Compression SetD395815Measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[3]
Tear StrengthD62434-1Measures the resistance to the growth of a cut or nick when under tension.[1]

Anticipated Performance and Structure-Activity Insights

The introduction of a formyl group to the dithiocarbamate structure introduces a unique electronic feature. The following are hypothesized effects on the performance of ethyl N-methyl-N-formyldithiocarbamate as a rubber accelerator:

  • Cure Rate: The electron-withdrawing nature of the formyl group may reduce the electron-donating ability of the nitrogen atom, potentially leading to a slower cure rate compared to conventional dialkyl dithiocarbamates like ZDEC or ZDBC.

  • Scorch Safety: A potentially slower decomposition of the accelerator to form the active sulfurating species could result in improved scorch safety, which is a desirable characteristic for processing.

  • Nitrosamine Formation: A significant advantage of an N-formyl dithiocarbamate could be the reduced potential for the formation of carcinogenic N-nitrosamines during vulcanization. Traditional dithiocarbamate accelerators derived from secondary amines can be a source of nitrosamines. The formyl group may alter the decomposition pathway, mitigating this issue.

  • Crosslink Density: The efficiency of the accelerator will influence the final crosslink density of the vulcanizate, which in turn affects the mechanical properties.

Conclusion

References

  • First Rubber. (n.d.). Accelerator-Product Center.
  • McGill, W. J., Reyneke‐Barnard, C. P., & Gradwell, M. H. S. (2000). N,N′‐Pentamethylenethiuram disulfide‐ and N,N′‐pentamethylenethiuram hexasulfide‐accelerated sulfur... Journal of Applied Polymer Science.
  • SpecialChem. (2025, July 18). Select Accelerators for Rubbers.
  • Academia.edu. (n.d.). The behavior of dithiocarbimate derivative as safety accelerator of natural rubber compounds.
  • Valentine, W. M., et al. (2009, January 15).
  • Ganpati Exim. (n.d.). Rubber Accelerators.
  • PubMed. (2011, May 15). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators.
  • Alam, M. N., et al. (n.d.). The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. PMC.
  • Fuh Tai Trading. (n.d.). Rubber Chemicals.
  • ResearchGate. (n.d.). Structures of accelerators used in this study: (a) CBS; (b) DPG; (c) sodium dibenzyldithiocarbamate contained in Act8.
  • Kochetkov, et al. (2025, September 24). Synthesis and Investigation of Dithiocarbamate Derivatives as Polyfunctional Ingredients in Rubber Compounds.
  • Vanderbilt Chemicals, LLC. (n.d.). Markets > Rubber > Accelerators and Vulcanization Agents > Accelerators > Dithiocarbamates.
  • Ajibade, P. A., et al. (2022, May 5). Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV)
  • Ajibade, P. A., & Oluwalana, A. E. (2022, January 24).
  • Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • PrepChem.com. (n.d.). Synthesis of ethyl N-methylcyclohexylcarbamate.
  • Onwudiwe, D. C., & Strydom, C. A. (2017). Organotin(IV) complexes derived from N -ethyl- N -phenyldithiocarbamate: Synthesis, characterization and thermal studies.
  • Google Patents. (n.d.). CN103012183A - Preparation method of N,-N-diethyl-formamide.

Sources

chromatographic separation methods for ethyl n-methyl-n-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Chromatographic Separation of Ethyl N-methyl-N-formyldithiocarbamate

Introduction

Ethyl N-methyl-N-formyldithiocarbamate is a dithiocarbamate compound for which established analytical methods are not widely documented in scientific literature. Dithiocarbamates as a class, however, are of significant interest, particularly in agriculture as fungicides and in medicine.[1][2] The analytical challenge with dithiocarbamates lies in their inherent instability, particularly in acidic conditions, and their propensity to form complexes.[1][3] This guide, therefore, presents a series of proposed chromatographic methods for the separation and quantification of ethyl N-methyl-N-formyldithiocarbamate, developed from established principles of dithiocarbamate analysis. The protocols provided are designed to be robust starting points for researchers and drug development professionals, with explanations of the underlying scientific reasoning to allow for informed method optimization.

Chemical Properties and Synthesis of Ethyl N-methyl-N-formyldithiocarbamate

A foundational understanding of the target analyte is critical for developing effective separation strategies.

Proposed Synthesis

The synthesis of ethyl N-methyl-N-formyldithiocarbamate can be approached through a two-step process, common for dithiocarbamate synthesis.[4]

  • Formation of the Dithiocarbamate Salt: N-methylformamide is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the sodium N-methyl-N-formyldithiocarbamate salt.

  • Ethylation: The resulting salt is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product, ethyl N-methyl-N-formyldithiocarbamate.

Key Physicochemical Properties for Chromatography
  • Polarity: The presence of the formyl group is expected to increase the polarity of the molecule compared to simpler dialkyldithiocarbamates. This will influence its retention behavior in reversed-phase chromatography.

  • UV Absorbance: The dithiocarbamate moiety (S=C-S) is a strong chromophore, which allows for sensitive detection using UV-Vis spectrophotometry.

  • Thermal Stability: Like many dithiocarbamates, this compound may exhibit limited thermal stability, which is a key consideration for gas chromatography.[2][5]

  • Acid Lability: Dithiocarbamates are known to decompose in acidic conditions to carbon disulfide (CS2) and the corresponding amine.[2][3][5] This property can be exploited for indirect analysis but must be controlled to ensure the integrity of direct analysis methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a preferred method for the direct analysis of dithiocarbamates due to its ability to handle less volatile and thermally labile compounds.[1][6]

Principle

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and its composition is varied (gradient elution) to achieve optimal separation from potential impurities and matrix components. Detection is achieved by monitoring the UV absorbance of the eluting analyte.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of the ethyl N-methyl-N-formyldithiocarbamate reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
  • Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile).
  • For formulated products or samples in a matrix, perform a solvent extraction using acetonitrile or methanol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for complex matrices like food products.[1][7]
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[7]

2. HPLC-UV System and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 5 mM Ammonium Acetate in Water.[8]
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B.
Flow Rate 1.0 mL/min.[8]
Column Temperature 30 °C.[8]
Injection Volume 20 µL.[8]
Detection UV at 280 nm.[8]

3. Data Analysis:

  • Identify the peak corresponding to ethyl N-methyl-N-formyldithiocarbamate based on its retention time compared to the reference standard.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Quantify the analyte in samples by interpolating their peak areas from the calibration curve.
Rationale for Methodological Choices
  • C18 Column: This is a versatile, nonpolar stationary phase that provides good retention for a wide range of organic molecules.

  • Ammonium Acetate Buffer: A buffer is used to maintain a stable pH and improve peak shape. Ammonium acetate is volatile and compatible with mass spectrometry, should a transfer to an LC-MS method be desired.

  • Gradient Elution: A gradient from a higher aqueous content to a higher organic content allows for the effective elution of compounds with varying polarities and ensures the target analyte is well-resolved.

  • UV Detection at 280 nm: This wavelength is chosen to maximize the signal for the dithiocarbamate chromophore while minimizing interference from many common solvent impurities.

Illustrative HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution/Extraction (Acetonitrile) A->B C Filtration (0.45 µm) B->C D Injection (20 µL) C->D Inject into HPLC E C18 Column Separation (Gradient Elution) D->E F UV Detection (280 nm) E->F G Peak Integration F->G Chromatogram H Calibration Curve G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

Principle

This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides a high degree of confidence in the identification and quantification of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation protocol as for the HPLC-UV method. Ensure the final solvent is compatible with the LC-MS/MS system (e.g., low salt concentration).

2. LC-MS/MS System and Conditions:

ParameterRecommended Setting
LC System UHPLC or HPLC system.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program Optimized based on the HPLC-UV method, typically with a faster gradient for UHPLC.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Ion Source Parameters Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C; Gas Flow: Optimized for the instrument.

3. Projected SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl N-methyl-N-formyldithiocarbamate[M+H]+Fragment 1To be optimized
Fragment 2To be optimized

*Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing a standard solution of the pure compound into the mass spectrometer.

Rationale for Methodological Choices
  • Formic Acid: This is a common mobile phase additive for LC-MS as it aids in the ionization of the analyte in positive ESI mode and is highly volatile.

  • ESI Positive Mode: Dithiocarbamates can be readily protonated, making positive mode ESI a suitable ionization technique.

  • SRM: This detection mode provides excellent selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte, reducing the likelihood of interference from co-eluting matrix components.

Illustrative LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction B Filtration A->B C UHPLC Separation B->C Inject D ESI Ionization (Positive Mode) C->D E Precursor Ion Selection (Q1) D->E F Fragmentation (Q2) E->F G Product Ion Selection (Q3) F->G H SRM Chromatogram G->H Signal I Quantification H->I

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) via Acid Hydrolysis

This is an indirect method that is widely used for the determination of total dithiocarbamate content.[2][5] It is not specific to individual dithiocarbamates but can be a useful screening tool.

Principle

The sample is subjected to hot acid hydrolysis, which quantitatively converts the dithiocarbamate moiety to carbon disulfide (CS2).[5] The volatile CS2 is then analyzed by headspace GC-MS.

Experimental Protocol

1. Sample Preparation and Hydrolysis:

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.
  • Add a solution of stannous chloride (SnCl2) in hydrochloric acid (HCl).[5]
  • Immediately seal the vial.
  • Heat the vial in a water bath or headspace autosampler oven at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 60 minutes) to drive the hydrolysis to completion.[5]

2. GC-MS System and Conditions:

ParameterRecommended Setting
GC System Gas chromatograph with a headspace autosampler.
Column A mid-polar column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program 40 °C (hold for 2 min), then ramp to 150 °C at 20 °C/min.
Injector Splitless mode, 200 °C.
Mass Spectrometer Single quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Scan Range m/z 35-100.
Monitored Ion (for SIM) m/z 76 (molecular ion of CS2).

3. Data Analysis:

  • Quantify the amount of CS2 produced by comparing the peak area to a calibration curve prepared from CS2 standards.
  • Relate the amount of CS2 back to the original concentration of ethyl N-methyl-N-formyldithiocarbamate using stoichiometry.
Rationale for Methodological Choices
  • Acid Hydrolysis: This is a well-established and robust method for converting dithiocarbamates to CS2.[2][5]

  • Headspace Sampling: This automated technique is ideal for analyzing volatile compounds like CS2 in a complex sample matrix without injecting the non-volatile components onto the GC column.

  • GC-MS: Provides a sensitive and selective means of detecting and quantifying CS2, with the mass spectrometer confirming the identity of the peak.

Illustrative GC-MS (Hydrolysis) Workflow

GCMS_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis A Sample in Headspace Vial B Add SnCl2/HCl Solution A->B C Seal and Heat (80°C) B->C D Headspace Injection C->D CS2 Vapor E GC Separation D->E F EI Ionization E->F G MS Detection (m/z 76) F->G H CS2 Peak Quantification G->H Signal I Stoichiometric Calculation H->I

Caption: Workflow for GC-MS analysis via acid hydrolysis.

Summary of Proposed Methods

MethodPrincipleAnalyte DetectedSpecificitySensitivityKey Advantages
HPLC-UV Reversed-Phase SeparationIntact MoleculeModerateGoodRobust, widely available, direct analysis.
LC-MS/MS Reversed-Phase Separation with SRM DetectionIntact MoleculeVery HighExcellentHigh specificity and sensitivity, ideal for trace analysis.
GC-MS Acid Hydrolysis followed by Headspace GC-MSCarbon Disulfide (CS2)LowGoodStandardized for total dithiocarbamates, good for screening.

Conclusion

The chromatographic separation of ethyl N-methyl-N-formyldithiocarbamate can be successfully achieved using the proposed HPLC-UV, LC-MS/MS, and GC-MS methods. The choice of method will depend on the specific requirements of the analysis, including the need for specificity, sensitivity, and the nature of the sample matrix. The HPLC-UV method provides a robust and direct approach for routine analysis. For confirmatory analysis and trace-level quantification in complex matrices, the LC-MS/MS method is recommended due to its superior selectivity and sensitivity. The indirect GC-MS method serves as a valuable tool for determining total dithiocarbamate content. It is imperative that these proposed methods are validated in the user's laboratory to ensure they meet the required performance criteria for the intended application.

References

  • Analytical Methods for Dithiocarbamate Detection - Encyclopedia.pub. Available at: [Link]

  • Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available at: [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available at: [Link]

  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - MDPI. Available at: [Link]

  • Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues - Analyst (RSC Publishing). Available at: [Link]

  • Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review - Taylor & Francis. Available at: [Link]

  • (PDF) Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Methyl N-Aryl-N-formyldithiocarbamates and Fluorination Thereof. | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Organotin(IV) complexes derived from N -ethyl- N -phenyldithiocarbamate: Synthesis, characterization and thermal studies - ResearchGate. Available at: [Link]

  • First sustainable synthesis of ethyl and methyl formates by ecocatalysis Electronic supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. Available at: [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. Available at: [Link]

  • Determination of sodium N-methyldithiocarbamate (metham sodium) and methyl isothiocyanate in aqueous samples by high-performance liquid chromatography using a micellar mobile phase - Analyst (RSC Publishing). Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Available at: [Link]

  • Methyl N,N-diethyldithiocarbamate | C6H13NS2 | CID 12704 - PubChem. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

Sources

Sample Preparation Techniques for the Analysis of Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction: The Analytical Challenge of a Novel Dithiocarbamate

Ethyl N-methyl-N-formyldithiocarbamate represents a unique analytical challenge at the intersection of carbamate and dithiocarbamate chemistry. As with other dithiocarbamates (DTCs), this compound is anticipated to exhibit instability in various sample matrices and under certain analytical conditions.[1] The dithiocarbamate moiety is prone to degradation, particularly in acidic environments, which can complicate sample preparation and lead to inaccurate quantification.[1] Furthermore, the polarity and potential for chelation with metal ions can result in poor chromatographic performance and matrix effects.

This application note provides a comprehensive guide to two robust sample preparation techniques for the analysis of ethyl N-methyl-N-formyldithiocarbamate in complex matrices: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a classic Liquid-Liquid Extraction (LLE) protocol. Both methods incorporate a critical derivatization step to enhance the stability and chromatographic behavior of the analyte, enabling sensitive and reliable quantification by LC-MS/MS or GC-MS. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible analysis of this novel compound.

Understanding the Analyte: Anticipated Properties of Ethyl N-methyl-N-formyldithiocarbamate

Due to the limited availability of specific data for ethyl N-methyl-N-formyldithiocarbamate, its chemical behavior is inferred from structurally similar compounds. The presence of the dithiocarbamate group suggests a susceptibility to decomposition into its corresponding amine (N-methylformamide) and carbon disulfide, especially under acidic conditions.[1] The formyl group attached to the nitrogen atom may influence the compound's polarity and its stability compared to other N-alkyldithiocarbamates.

The analytical strategy, therefore, must prioritize the stabilization of the analyte from the moment of sample collection through to the final analysis. This is achieved by maintaining alkaline conditions during extraction and by converting the dithiocarbamate into a more stable derivative.

Protocol 1: Modified QuEChERS with In-Situ Methylation for LC-MS/MS Analysis

The QuEChERS method, originally developed for pesticide residue analysis in food, offers a streamlined and efficient approach to sample preparation.[2][3] This modified protocol incorporates an in-situ methylation step to derivatize the ethyl N-methyl-N-formyldithiocarbamate, thereby improving its stability and amenability to chromatographic analysis.

Causality Behind Experimental Choices:
  • Acetonitrile Extraction: Acetonitrile is chosen for its ability to efficiently extract a wide range of analytes with varying polarities while minimizing the co-extraction of lipids and other matrix components.

  • Buffering to Alkaline pH: The use of a buffer, such as sodium bicarbonate, is critical to maintain an alkaline pH throughout the extraction process, thus preventing the acid-catalyzed degradation of the dithiocarbamate.[1]

  • In-Situ Methylation: Derivatization with dimethyl sulfate converts the dithiocarbamate salt into a more stable and less polar methyl ester. This enhances its partitioning into the organic phase and improves its chromatographic properties.

  • Dispersive Solid-Phase Extraction (d-SPE): The d-SPE cleanup step effectively removes interfering matrix components. A combination of primary secondary amine (PSA) and C18 sorbents is used to remove polar interferences and non-polar matrix components, respectively.

Experimental Workflow: Modified QuEChERS

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Acetonitrile Extraction (with NaHCO3 buffer) start->extraction Add sample to tube derivatization 2. In-Situ Methylation (Dimethyl Sulfate) extraction->derivatization Add derivatizing agent partitioning 3. Salt-Out Partitioning (MgSO4, NaCl) derivatization->partitioning Add QuEChERS salts centrifugation1 4. Centrifugation partitioning->centrifugation1 Vortex and centrifuge dSPE 5. Dispersive SPE Cleanup (PSA, C18) centrifugation1->dSPE Transfer supernatant centrifugation2 6. Centrifugation dSPE->centrifugation2 Vortex and centrifuge final_extract 7. Final Extract for LC-MS/MS centrifugation2->final_extract Filter and analyze

Caption: Modified QuEChERS workflow for ethyl N-methyl-N-formyldithiocarbamate analysis.

Step-by-Step Methodology: Modified QuEChERS
  • Sample Homogenization: Homogenize the sample (e.g., tissue, food product) to ensure uniformity. For liquid samples, use directly.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and 1 mL of 1 M sodium bicarbonate solution.

    • Vortex for 1 minute.

  • Derivatization:

    • Add 50 µL of dimethyl sulfate. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Vortex immediately for 30 seconds.

  • Partitioning:

    • Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • First Centrifugation:

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Second Centrifugation:

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Pre-column Derivatization

Liquid-liquid extraction is a fundamental and widely used sample preparation technique. This protocol is designed for situations where a more classical approach is preferred or when dealing with liquid matrices. Similar to the QuEChERS method, a derivatization step is essential for the successful analysis of ethyl N-methyl-N-formyldithiocarbamate.

Causality Behind Experimental Choices:
  • pH Adjustment: The sample is made alkaline to ensure the stability of the dithiocarbamate and to facilitate its extraction.

  • Choice of Organic Solvent: Dichloromethane is a common and effective solvent for extracting a wide range of organic compounds. Its immiscibility with water allows for clean phase separation.[4]

  • Salting-Out Effect: The addition of sodium chloride to the aqueous phase increases the ionic strength, which reduces the solubility of the analyte in the aqueous layer and promotes its partitioning into the organic solvent.

  • Pre-column Derivatization: Derivatization is performed on the dried extract prior to analysis. This allows for greater control over the reaction conditions and ensures complete derivatization.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow start Start: Liquid Sample ph_adjustment 1. Adjust to Alkaline pH start->ph_adjustment extraction 2. Liquid-Liquid Extraction (Dichloromethane) ph_adjustment->extraction Add NaCl and solvent phase_separation 3. Separate Organic Layer extraction->phase_separation Shake and separate drying 4. Dry with Sodium Sulfate phase_separation->drying evaporation 5. Evaporate to Dryness drying->evaporation Filter and evaporate derivatization 6. Pre-column Derivatization (e.g., Methylation) evaporation->derivatization reconstitution 7. Reconstitute in Mobile Phase derivatization->reconstitution final_extract 8. Final Extract for Analysis reconstitution->final_extract Filter and analyze

Caption: Liquid-Liquid Extraction workflow for ethyl N-methyl-N-formyldithiocarbamate analysis.

Step-by-Step Methodology: Liquid-Liquid Extraction
  • Sample Preparation:

    • Place 5 mL of the liquid sample into a separatory funnel.

    • Adjust the pH to ~9 with a suitable buffer (e.g., sodium bicarbonate).

    • Add 1 g of NaCl and swirl to dissolve.

  • Extraction:

    • Add 10 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

  • Collection of Organic Phase:

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction twice more with fresh 10 mL portions of dichloromethane, combining the organic extracts.

  • Drying:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization:

    • Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Add the derivatizing agent (e.g., 50 µL of dimethyl sulfate).

    • Vortex and allow the reaction to proceed at room temperature for 15 minutes.

  • Final Preparation:

    • Evaporate the solvent again and reconstitute the derivatized analyte in 1 mL of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

    • Filter through a 0.22 µm filter into an autosampler vial.

Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the described methods for the analysis of ethyl N-methyl-N-formyldithiocarbamate, based on data from similar dithiocarbamate compounds reported in the literature.[2][5]

ParameterModified QuEChERSLiquid-Liquid Extraction
Expected Recovery 85-110%80-105%
Expected LOQ (in matrix) 1-10 µg/kg5-20 µg/kg
Relative Standard Deviation (RSD) < 15%< 20%
Sample Throughput HighModerate
Solvent Consumption LowHigh

Conclusion: A Roadmap for Reliable Analysis

The successful analysis of ethyl N-methyl-N-formyldithiocarbamate hinges on a well-designed sample preparation strategy that addresses the inherent instability of the dithiocarbamate functional group. The modified QuEChERS and liquid-liquid extraction protocols presented in this application note provide robust and reliable frameworks for the extraction and derivatization of this novel analyte from a variety of matrices. By understanding the chemical principles behind each step and adhering to the detailed methodologies, researchers can achieve the accuracy and precision required for demanding research and development applications. The choice between the two methods will depend on the specific laboratory workflow, sample matrix, and desired throughput.

References

Sources

Troubleshooting & Optimization

improving yield in ethyl n-methyl-n-formyldithiocarbamate chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields when synthesizing N-formyldithiocarbamates. Unlike standard amine-derived dithiocarbamates, the synthesis of ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3) is notoriously sensitive.

The core issue lies in the resonance stabilization of the amide precursor, which drastically reduces its nucleophilicity. This guide provides field-proven troubleshooting strategies, a self-validating protocol, and mechanistic insights to elevate your isolated yields from <30% to >80%.

Mechanistic Workflow & Causality

To troubleshoot effectively, you must first understand the reaction pathway. The synthesis requires forcing a poor nucleophile (an amide) to attack an electrophile (CS₂), followed by rapid trapping of an unstable intermediate.

DithiocarbamateSynthesis Step1 N-Methylformamide (Poor Nucleophile) Step2 Deprotonation NaH, THF, 0°C Step1->Step2 Step3 Amide Anion (Activated Nucleophile) Step2->Step3 H2 Evolution (Irreversible) Step4 CS2 Addition Strictly Anhydrous Step3->Step4 Step5 Dithiocarbamate Salt (Unstable Intermediate) Step4->Step5 Exothermic Nucleophilic Attack Step6 Alkylation Ethyl Iodide, 0°C → RT Step5->Step6 Step7 Ethyl N-methyl-N-formyldithiocarbamate (Stable Product) Step6->Step7 Rapid SN2 Displacement

Figure 1: Mechanistic workflow for the synthesis of ethyl N-methyl-N-formyldithiocarbamate.

Quantitative Optimization Matrix

To understand the causality behind our protocol choices, review the following optimization data. Notice how the combination of base strength and electrophile reactivity dictates the reaction's success.

Base (Equiv)SolventAlkylating AgentTemp (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
K₂CO₃ (2.0)AcetoneEthyl Bromide25< 10TracesIncomplete deprotonation
NaOH (2.0)THF/H₂OEthyl Iodide25< 50CS₂ hydrolysis / Poor nucleophilicity
NaH (1.2)THFEthyl Bromide0 to 257555Slow alkylation / Intermediate decay
NaH (1.2) THF Ethyl Iodide 0 to 25 > 95 82 Optimal Conditions
KOtBu (1.2)DMFEthyl Iodide-10 to 25> 9078Slight side-reactions

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are met.

Scale: 10 mmol

  • System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet. Causality: Strict anhydrous conditions are required to prevent base quenching and CS₂ hydrolysis (1)[1].

  • Deprotonation (The Activation Step): Suspend 480 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 1.2 eq) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add N-methylformamide (590 mg, 10 mmol, 1.0 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: You must observe immediate and sustained evolution of hydrogen (H₂) gas. Wait approximately 30 minutes until bubbling completely ceases. This physical cue confirms quantitative conversion to the reactive amide anion.

  • Dithiocarboxylation (The Capture Step): To the clear/slightly cloudy anion solution at 0 °C, add Carbon Disulfide (CS₂, 1.14 g, 15 mmol, 1.5 eq) dropwise. Stir for 2 hours, allowing the ice bath to slowly expire.

    • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct yellow/orange hue, indicating the successful formation of the sodium N-methyl-N-formyldithiocarbamate salt (2)[2].

  • Alkylation (The Stabilization Step): Re-cool the flask to 0 °C. Add Ethyl Iodide (1.87 g, 12 mmol, 1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: A fine white precipitate (Sodium Iodide, NaI) will crash out of the THF solution. The formation of this insoluble byproduct drives the S_N2 reaction forward and visually confirms successful alkylation.

  • Workup & Purification: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Troubleshooting FAQs

Q: Why is my yield consistently below 30% despite using excess CS₂? A: The most common failure point is treating the amide precursor like a standard amine. Primary and secondary amines are sufficiently nucleophilic to react with CS₂ directly or with weak bases (3)[3]. However, N-methylformamide is an amide; its nitrogen lone pair is delocalized into the carbonyl group. Using weak bases (like K₂CO₃ or NaOH) fails to deprotonate it. You must use a strong, non-nucleophilic base like Sodium Hydride (NaH) to force the formation of the reactive amide anion[2].

Q: I observe a complex mixture of byproducts during the alkylation step. How can I improve selectivity? A: This indicates thermal decomposition of the intermediate dithiocarbamate salt before alkylation can occur. N-formyldithiocarbamate salts are highly unstable compared to their amine counterparts. To outpace decomposition, you must use a highly reactive electrophile. Switch from ethyl bromide or ethyl chloride to Ethyl Iodide (EtI) . The superior leaving group ability of iodine ensures the S_N2 alkylation is near-instantaneous, trapping the product before it degrades.

Q: How does moisture affect this specific reaction? A: Moisture is a triple threat in this workflow. First, it quenches the NaH base. Second, it protonates the delicate amide anion back to the starting material. Third, in the presence of base, water hydrolyzes CS₂ into carbonyl sulfide (COS) and hydrogen sulfide (H₂S), completely destroying your reagent stoichiometry[1]. Ensure solvents are strictly anhydrous (<50 ppm water) and the reaction is kept under an inert argon atmosphere.

References

  • Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). 3

  • ChemInform Abstract: Methyl N-Aryl-N-formyldithiocarbamates and Fluorination Thereof. ResearchGate. 2

  • Synthesis of S-Alkyl Dithiocarbamates via Multicomponent Reaction of Cyclic Sulfonium Salts with CS2 and Amines. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Technical Support Center: Stabilizing Ethyl N-methyl-N-formyldithiocarbamate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with ethyl N-methyl-N-formyldithiocarbamate . Dithiocarbamate esters are notoriously unstable in aqueous media. This document provides mechanistic troubleshooting, field-proven protocols, and quantitative data to ensure the structural integrity of your compound during experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my ethyl N-methyl-N-formyldithiocarbamate solution degrade so rapidly in standard DI water? A1: Standard deionized (DI) water is often slightly acidic (pH 5.5–6.0) due to dissolved atmospheric CO₂. Dithiocarbamate esters are highly susceptible to [1]. Mechanistically, the nitrogen or sulfur atoms become protonated, weakening the C-N bond. Furthermore, this specific compound contains an electron-withdrawing N-formyl group. This group pulls the nitrogen's lone pair away via amide resonance, preventing it from stabilizing the thiocarbonyl carbon. As a result, the thiocarbonyl carbon becomes highly electrophilic and vulnerable to nucleophilic attack by water, rapidly yielding N-methylformamide, carbon disulfide (CS₂), and ethanol[1].

Q2: I observed a cloudy precipitate and a strong sulfurous odor in my stock solution. What happened? A2: The sulfurous odor is a direct indicator of CS₂ and ethanethiol gas evolution, which are the primary byproducts of dithiocarbamate degradation[2]. The cloudy precipitate is likely formed by insoluble polymeric byproducts or metal-coordinated complexes. To prevent this, solutions must be maintained at a strictly controlled physiological pH (7.2–7.4). Do not use the highly alkaline pH (>9.0) typically recommended for dithiocarbamate salts, as dithiocarbamate esters will undergo rapid base-catalyzed hydrolysis under those conditions[3].

Q3: How do trace metals in my buffer affect the stability of the compound? A3: Trace heavy metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or leached from glassware act as potent catalysts for degradation. They coordinate with the dithiocarbamate sulfurs, acting as Lewis acids that further increase the electrophilicity of the thiocarbonyl carbon, or they catalyze oxidative desulfurization[2]. The addition of a chelating agent is mandatory to sequester these metallic catalysts.

Q4: Is degassing the aqueous solvent strictly necessary? A4: Yes. While hydrolysis is the primary degradation route, exposure to dissolved oxygen leads to the oxidative degradation of the thiocarbonyl group[4]. Using deoxygenated solvents purged with an inert gas (nitrogen or argon) is a critical protocol standard to prevent the formation of oxidized sulfur species[2].

Part 2: Experimental Protocols & Workflows

Protocol: Preparation of Ultra-Stable Aqueous Solutions

Objective: To formulate a self-validating aqueous stock solution of ethyl N-methyl-N-formyldithiocarbamate that resists hydrolytic and oxidative degradation for extended experimental use.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes. As it cools to room temperature, purge continuously with high-purity Argon or Nitrogen gas for 30 minutes to strip dissolved oxygen[2].

  • Buffer Formulation: Prepare a 50 mM Phosphate Buffer using the deoxygenated water. Adjust the pH strictly to 7.4 . (Avoid highly alkaline buffers, which induce base-catalyzed ester cleavage)[3].

  • Chelator Integration: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1 mM. This creates a self-validating system where any introduced trace metals are immediately sequestered before they can catalyze degradation[2].

  • Co-Solvent Dissolution: Because dithiocarbamate esters have limited aqueous solubility, pre-dissolve the ethyl N-methyl-N-formyldithiocarbamate in a minimal volume of anhydrous, degassed DMSO (maximum 5% final volume)[5].

  • Aqueous Integration: Slowly add the DMSO stock to the vigorously stirring pH 7.4 phosphate buffer under an inert gas blanket.

  • Storage & Validation: Aliquot the final solution into acid-washed, amber glass vials to prevent UV photolysis[3]. Purge the headspace with Argon before sealing. Store immediately at -20°C. Validation step: Monitor the absorbance at ~270-280 nm via UV-Vis spectroscopy; a stable peak confirms the integrity of the dithiocarbamate moiety[1].

Figure 2: Optimized step-by-step workflow for preparing stable dithiocarbamate ester solutions.

Part 3: Quantitative Data & Degradation Pathways

To highlight the critical importance of proper storage and preparation, the following table summarizes the kinetic stability of ethyl N-methyl-N-formyldithiocarbamate under various environmental conditions.

Table 1: Stability Matrix for Ethyl N-methyl-N-formyldithiocarbamate

ConditionpHTemperatureAdditivesEstimated Half-Life (t½)Primary Degradant
Unbuffered DI Water~5.525°CNone< 2 hoursCS₂, Amine
Alkaline Buffer9.025°CNone< 12 hoursEthanethiol, COS
Neutral Buffer7.425°CNone~48 hoursMixed Byproducts
Optimized (Inert)7.44°CEDTA, N₂ Purged> 14 daysNegligible
Optimized (Frozen)7.4-20°CEDTA, N₂ Purged> 6 monthsNegligible
Visualizing the Degradation Mechanics

Understanding the specific pathways of degradation allows researchers to anticipate and mitigate experimental artifacts caused by breakdown products.

Figure 1: Primary degradation pathways of ethyl N-methyl-N-formyldithiocarbamate in aqueous media.

References

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chromatographic analysis of dithiocarbamate residues and their metabolites in foods. Taylor & Francis. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Impurities in Ethyl N-Methyl-N-Formyldithiocarbamate Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl N-methyl-N-formyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot impurities and optimize your crystallization process for a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of ethyl N-methyl-N-formyldithiocarbamate, providing step-by-step solutions and the rationale behind them.

Issue 1: The product "oils out" during crystallization instead of forming solid crystals.

This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to a high concentration of impurities, which can depress the melting point of the compound, or the use of a solvent in which the compound is excessively soluble at the crystallization temperature.[1][2]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation of the solution.[2]

  • Slow Cooling: Allow the solution to cool to room temperature at a much slower rate. An insulated container or a dewar can be used to slow the cooling process. Rapid cooling often leads to supersaturation and oiling out.[2]

  • Solvent System Modification: If the issue persists, consider changing the solvent system. A mixture of two solvents, one in which the compound is soluble and another in which it is less soluble, can be effective. Start by dissolving the compound in the "good" solvent and then slowly add the "poor" solvent until turbidity is observed.

  • Seeding: Introduce a small, pure crystal of ethyl N-methyl-N-formyldithiocarbamate to the cooled solution. This seed crystal can provide a nucleation site for crystal growth to begin.[3]

Issue 2: The final crystalline product is discolored (e.g., yellow or brown).

Discoloration in the final product typically indicates the presence of impurities. These could be residual starting materials, by-products from the synthesis, or degradation products.[4]

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the impure product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). The charcoal will adsorb colored impurities.

  • Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated charcoal. It is crucial to preheat the funnel and filter paper to prevent premature crystallization of the product.[2]

  • Recrystallization: Proceed with the crystallization of the filtered solution as you normally would. If discoloration persists after one treatment, a second recrystallization may be necessary.

  • pH Adjustment: Dithiocarbamates can be unstable in acidic conditions.[5] Ensure that the pH of any aqueous solutions used during workup is neutral or slightly alkaline to prevent degradation into colored by-products.

Issue 3: The crystallization yield is consistently low.

A low yield can be attributed to several factors, including using too much solvent, premature crystallization during transfers, or incomplete precipitation.[1]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Optimize Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.[2]

  • Mother Liquor Analysis: After filtering the crystals, you can test the mother liquor for the presence of your compound. A simple way is to take a small sample and evaporate the solvent. If a significant amount of solid remains, it may be worthwhile to concentrate the mother liquor and attempt a second crystallization.

  • Prevent Premature Crystallization: When performing a hot filtration, pre-heating the glassware (funnel and receiving flask) can prevent the product from crystallizing on the filter paper or in the funnel stem.[2]

Issue 4: No crystals form, even after extended cooling.

The failure of a compound to crystallize from solution can be due to several factors, including the solution not being sufficiently saturated or the presence of impurities that inhibit crystal nucleation.[6]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can serve as nucleation sites.

    • Seeding: Add a small, pure crystal of the desired compound.[3]

  • Increase Concentration: If nucleation techniques are unsuccessful, it's possible the solution is not saturated. Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

  • Solvent Change: The chosen solvent may be too "good" for your compound, meaning the compound is too soluble even at low temperatures. Experiment with a different solvent or a mixed solvent system.

Visualizing the Crystallization Workflow

The following diagram outlines a typical workflow for the crystallization of ethyl N-methyl-N-formyldithiocarbamate, incorporating troubleshooting steps.

Caption: General crystallization workflow with troubleshooting points.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of ethyl N-methyl-N-formyldithiocarbamate?

Common impurities can include unreacted starting materials such as N-methylformamide, carbon disulfide, and ethyl halide. Side products from competing reactions can also be present. The stability of dithiocarbamates is a key consideration; they can decompose in acidic conditions or with prolonged exposure to heat, leading to the formation of amines and carbon disulfide.[5][7]

Q2: How can I assess the purity of my crystallized ethyl N-methyl-N-formyldithiocarbamate?

Several analytical techniques can be used to determine the purity of your product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Can confirm the presence of key functional groups and may indicate impurities if unexpected peaks are present.

  • Chromatographic Methods:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Dithiocarbamates are generally unstable for direct GC analysis. A common method involves their conversion to a more stable derivative or their decomposition to carbon disulfide, which is then quantified.[8][9]

    • HPLC/UHPLC-MS (High/Ultra-High Performance Liquid Chromatography-Mass Spectrometry): This is a more direct method for analyzing dithiocarbamates and their potential impurities.[10]

Q3: What are the best practices for storing purified ethyl N-methyl-N-formyldithiocarbamate?

Dithiocarbamates, especially in salt form, can be sensitive to air, moisture, and heat.[11] For optimal stability, store the purified, dry solid in a tightly sealed container, in a desiccator, and under refrigeration.[11] For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Q4: Can the order of reagent addition during synthesis affect the impurity profile?

While some sources suggest the order of addition may not have a major impact, a controlled, dropwise addition of reactants is generally recommended to manage the reaction exotherm and prevent localized overheating, which can lead to the formation of by-products.[12]

Potential Impurity Formation Pathway

The following diagram illustrates a potential degradation pathway for dithiocarbamates in the presence of acid, which is a common source of impurities.

G A Ethyl N-Methyl-N-Formyldithiocarbamate B Protonation (Acidic Conditions) A->B H+ C Unstable Intermediate B->C D N-Methylformamide C->D E Carbon Disulfide C->E F Ethyl Mercaptan C->F

Caption: Acid-catalyzed degradation of dithiocarbamate.

Solvent Selection for Crystallization

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides a list of common crystallization solvents, ordered by decreasing polarity, which can serve as a starting point for solvent screening.[13]

SolventBoiling Point (°C)Polarity
Water100Very High
Methanol65High
Ethanol78High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane40Low
Diethyl Ether35Low
Toluene111Very Low
Hexane69Very Low

This table is a general guide. The optimal solvent for ethyl N-methyl-N-formyldithiocarbamate must be determined experimentally.

References

  • Ministry of Health, Labour and Welfare. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available from: [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Adebayo, G. J., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2019, 1-13. Available from: [Link]

  • Adebayo, G. J., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. ResearchGate. Available from: [Link]

  • Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]

  • [No Author]. Guide for crystallization. Available from: [Link]

  • Tiekink, E. R. T., & Ganesan, A. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. Chemical Reviews, 121(10), 6247-6331. Available from: [Link]

  • Perz, R., et al. (2016). Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry. Analytical Methods, 8(36), 6544-6552. Available from: [Link]

  • Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Available from: [Link]

  • Riss, P. J., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1547-1553. Available from: [Link]

  • Papadopoulou-Mourkidou, E., et al. (2011). Validation of single residue methods for the determination of dithiocarbamates and inorganic bromide residues in plant products. CABI Digital Library. Available from: [Link]

  • MacMillan, D. S., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1431-1435. Available from: [Link]

  • Hanton, M. J., et al. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions, 51(38), 14597-14609. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl N-methylcyclohexylcarbamate. Available from: [Link]

  • [No Author]. Crystallization Solvents.pdf. Available from: [Link]

  • [No Author]. [No Title]. Available from: [Link]

  • Encyclopedia.pub. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Available from: [Link]

  • Clydesdale, G. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1183-1190. Available from: [Link]

  • Abdul-Razaq, S. A., et al. (2022). Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate. Molecules, 27(9), 2969. Available from: [Link]

  • Asghar, M. N., et al. (2008). [(Methylcarbamothioyl)disulfanyl]methyl N-methylcarbamodithioate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Available from: [Link]

  • Mehmood, S., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267. Available from: [Link]

  • Abdul-Razaq, S. A., et al. (2023). The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. Molecules, 28(14), 5369. Available from: [Link]

  • Zhuravel, I. O., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1323. Available from: [Link]

  • NIST. Ethanamine, N-ethyl-N-methyl-. Available from: [Link]

  • PubChem. Methyl N,N-diethyldithiocarbamate. Available from: [Link]

Sources

Technical Support Center: Optimizing Ethyl N-Methyl-N-Formyldithiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering bottlenecks in dithiocarbamate synthesis. This guide is specifically engineered to address the mechanistic nuances, optimize reaction conditions, and troubleshoot the synthesis of ethyl N-methyl-N-formyldithiocarbamate[1].

Mechanistic Insights & Expert Causality

A pervasive issue in this workflow arises when chemists mistakenly apply standard amine-based dithiocarboxylation conditions to this specific reaction.

The critical mechanistic distinction lies in the substrate: N-methylformamide is an amide, not an amine. Primary and secondary amines are highly nucleophilic and can attack carbon disulfide (CS₂) directly to form a zwitterionic intermediate, which is subsequently deprotonated by a mild base[2]. In stark contrast, the nitrogen lone pair in N-methylformamide is delocalized into the adjacent carbonyl group. This renders the nitrogen non-nucleophilic and drastically reduces its acidity (pKa ~15–17).

Consequently, mild bases (like triethylamine or NaOH) fail to initiate the reaction. The synthesis strictly requires a strong base, such as Sodium Hydride (NaH) or Potassium Hydroxide (KOH) in a polar aprotic solvent, to force deprotonation and generate the highly reactive amidate anion before CS₂ introduction[3].

Mechanism NMF N-Methylformamide (Amide Substrate) Amidate Amidate Anion (Reactive Intermediate) NMF->Amidate Deprotonation (H₂ evolution) Base Strong Base (NaH) Base->Amidate DTC Dithiocarbamate Anion Amidate->DTC Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->DTC Product Ethyl N-methyl-N- formyldithiocarbamate DTC->Product Regioselective S-Alkylation EtI Ethyl Iodide (Soft Electrophile) EtI->Product

Figure 1: Mechanistic pathway of N-methylformamide dithiocarboxylation and S-alkylation.

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Amidate Anion Generation

  • Charge an oven-dried, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF) and N-methylformamide (1.0 equiv).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions.

Self-Validation Check: You must observe immediate and sustained hydrogen (H₂) gas evolution. Stir for 30–45 minutes until bubbling completely ceases. The cessation of gas evolution confirms 100% conversion to the amidate anion.

Step 2: Dithiocarboxylation 4. Maintain the reaction at 0 °C. Add Carbon Disulfide (CS₂, 1.2 equiv) dropwise via syringe. 5. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

Self-Validation Check: The reaction mixture will transition from colorless/cloudy to a distinct yellow or orange hue. This chromic shift is the visual confirmation of the N-methyl-N-formyldithiocarbamate anion forming.

Step 3: S-Alkylation 6. Re-cool the flask to 0 °C. Add Ethyl Iodide (EtI, 1.1 equiv) dropwise. 7. Stir at room temperature for 3 hours.

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The product is highly non-polar and UV-active. Complete consumption of the baseline/polar intermediate indicates successful alkylation.

Step 4: Workup & Isolation 8. Quench the reaction carefully with ice-cold water. 9. Extract the aqueous layer 3× with Ethyl Acetate (EtOAc). 10. Wash the combined organic layers 5× with brine (critical for complete DMF removal), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40 °C).

Quantitative Optimization Data

To illustrate the causality behind our reagent selection, review the optimization data below. Notice how the choice of base and electrophile directly dictates the reaction's success.

BaseSolventAlkylating AgentTemp (°C)Observation / CausalityIsolated Yield (%)
Et₃NDCMEthyl Bromide25Incomplete deprotonation; starting material recovered.< 5%
NaOHH₂O/THFEthyl Bromide25CS₂ hydrolysis outcompetes product formation.12%
KOHDMFEthyl Iodide25Good conversion, but elevated O-alkylation side products.68%
NaH DMF Ethyl Iodide 0 to 25 Complete deprotonation; strict S-alkylation selectivity. 89%

Troubleshooting & FAQs

Q: I am recovering unreacted N-methylformamide. What went wrong? A: This is a hallmark of incomplete deprotonation. Ensure your NaH is fresh and has not degraded to NaOH from atmospheric moisture. Additionally, verify that your DMF is strictly anhydrous. Any trace water will preferentially react with NaH, starving the N-methylformamide of the base required to form the amidate anion.

Q: My LC-MS shows a mixture of isomers. How do I prevent side-product formation? A: The N-methyl-N-formyldithiocarbamate intermediate is an ambidentate nucleophile, meaning alkylation can occur at the sulfur (S-alkylation) or the oxygen (O-alkylation). According to Hard-Soft Acid-Base (HSAB) principles, sulfur is a "soft" nucleophile. To drive regioselectivity toward the desired S-alkylated product, you must pair it with a "soft" electrophile. Ethyl iodide is significantly softer than ethyl chloride or bromide. Furthermore, keeping the alkylation step at or below room temperature kinetically favors the S-alkylation pathway.

Q: Why does my product degrade during solvent removal on the rotary evaporator? A: Dithiocarbamates, particularly N-formyl derivatives, are thermally labile. Applying excessive heat during concentration will cause desulfurization or cleavage. Never exceed a 40 °C water bath temperature. If you are struggling to remove DMF, do not attempt to boil it off under vacuum. Instead, rely on rigorous aqueous brine washes (at least 5 volumes) during the extraction phase to partition the DMF into the aqueous waste.

Troubleshooting Issue Issue: Low Yield of Target Product Check1 Is unreacted N-methylformamide recovered during workup? Issue->Check1 Sol1 Action: Ensure anhydrous DMF & use fresh NaH to force deprotonation Check1->Sol1 Yes Check2 Are O-alkylated side products observed on LC-MS? Check1->Check2 No Sol2 Action: Switch to softer electrophile (Ethyl Iodide) & maintain T ≤ 25°C Check2->Sol2 Yes Check3 Does product degrade during concentration? Check2->Check3 No Sol3 Action: Keep rotovap bath < 40°C. Remove DMF via brine washes. Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for low yields and regioselectivity issues.

References

  • [1] Title: 102127-59-3 Ethyl N-methyl-N-formyldithiocarbamate | Source: ChemSrc | URL: 1

  • [2] Title: Addressing misconceptions in dithiocarbamate chemistry | Source: Dalton Transactions (RSC Publishing) | URL: 2

  • [3] Title: ChemInform Abstract: Methyl N-Aryl-N-formyldithiocarbamates and Fluorination Thereof / Reaction of Formamide with Carbon Disulfide | Source: ResearchGate | URL: 3

Sources

Technical Support Center: Handling & Storage of Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that handling highly reactive organosulfur compounds requires strict operational precision. Ethyl N-methyl-N-formyldithiocarbamate (CAS: 102127-59-3) is a sensitive dithiocarbamate ester utilized in specialized chemical biology and drug development assays.

Due to the presence of both a thionosulfur (C=S) and a thioether (-S-alkyl) moiety, this compound is highly susceptible to environmental degradation. This guide provides field-proven, self-validating protocols to prevent oxidation and maintain the structural integrity of your compound.

Mechanistic Causality: Why Does Degradation Occur?

To effectively store this compound, you must first understand the chemical causality behind its degradation. Dithiocarbamate esters do not simply "go bad"; they undergo specific, environment-driven structural alterations:

  • Regioselective S-Oxidation (Oxygen Exposure): When exposed to atmospheric oxygen or reactive oxygen species (ROS), the thionosulfur group (C=S) rapidly oxidizes to form a highly unstable sulfine (C=S⁺-O⁻)[1]. Concurrently, the thioether sulfur can oxidize into sulfoxides or sulfones. These oxidized intermediates are prone to sulfur extrusion, leading to complete loss of the dithiocarbamate backbone[1].

  • Hydrolytic Cleavage (Moisture Exposure): Water acts as a nucleophile. Trace moisture catalyzes the cleavage of the dithiocarbamate ester, releasing volatile carbon disulfide (CS₂) and the corresponding amine (N-methylformamide)[2].

  • Photolytic Fission (Light Exposure): UV and visible light induce photochemical C-S and S-S bond fissions, generating radical species that trigger irreversible dimerization or degradation into isothiocyanates[3][4].

Degradation A Ethyl N-methyl-N-formyldithiocarbamate B O2 / ROS Exposure A->B Oxidation C Moisture / H2O A->C Nucleophilic Attack D UV / Light A->D Photolysis E Sulfine & Sulfoxide Formation B->E Regioselective S-Oxidation F Hydrolysis (CS2 + Amine) C->F Backbone Cleavage G Radical C-S Bond Fission D->G Photochemical Extrusion

Mechanistic degradation pathways of dithiocarbamate esters via oxidation, hydrolysis, and photolysis.

Quantitative Storage Parameters

To prevent the aforementioned degradation pathways, storage environments must be strictly controlled. Below is a summary of the critical thresholds required to maintain compound integrity.

ParameterOptimal ConditionCritical Threshold / Consequence of Failure
Atmosphere 100% Argon (Preferred) or NitrogenAir exposure > 15 mins triggers irreversible sulfine formation.
Temperature -20°C (Long-term) / 2-8°C (Short-term)> 25°C accelerates thermal S-extrusion and breakdown.
Light Exposure Amber glass vial + Aluminum foilUV/Vis light causes photochemical C-S bond fission.
Moisture < 10 ppm H₂O (Stored in Desiccator)Hydrolysis triggers the release of CS₂ gas.
Solvent State Store as a neat solid/oilDissolved O₂ in solvents causes rapid degradation in hours.

Self-Validating Storage Protocol

Do not rely on standard refrigeration. The following step-by-step methodology ensures a self-validating, inert environment that physically prevents oxidation.

Step 1: Container Selection & Preparation

  • Action: Select a pre-dried, amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Causality: Amber glass blocks UV-induced photolysis. The PTFE liner is chemically inert, preventing the organosulfur compound from extracting plasticizers from standard rubber septa, which can act as reactive impurities.

Step 2: Inert Gas Displacement (Schlenk/Glovebox Method)

  • Action: Transfer the compound into the vial inside a glovebox. If unavailable, pierce the septum with an Argon-flushed needle connected to a Schlenk line. Insert a secondary vent needle. Purge the headspace for 3-5 minutes[5].

  • Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, creating a heavy, protective blanket directly over the compound that physically excludes oxygen.

Step 3: Positive Pressure Sealing

  • Action: Remove the vent needle first, allow Argon to flow for 2 more seconds to build slight positive pressure, then remove the Argon needle. Wrap the cap tightly with Parafilm.

  • Causality: The positive pressure ensures that if microscopic leaks exist, Argon flows out rather than oxygen flowing in during the thermal contraction that occurs when the vial is cooled.

Step 4: Self-Validating Desiccation

  • Action: Place the sealed vial inside a secondary desiccator jar filled with indicating silica gel (blue when dry, pink when wet). Store this jar at -20°C.

  • Causality/Validation: This creates a dual-barrier system against moisture. The silica gel acts as a continuous, visual validation mechanism. If the gel turns pink, the primary moisture barrier has failed, alerting you to potential hydrolysis before you ruin an experiment.

Workflow N1 1. Aliquot into Amber Vial N2 2. Purge Headspace with Argon N1->N2 N3 3. Seal with PTFE Septum & Parafilm N2->N3 N4 4. Place in Desiccator with Silica Gel N3->N4 N5 5. Store at -20°C in Dark N4->N5

Step-by-step self-validating protocol for the inert storage of dithiocarbamate esters.

Troubleshooting & FAQs

Q: My neat compound has developed a strong, pungent sulfurous odor and turned slightly yellow/viscous. What happened? A: The compound has undergone hydrolysis and/or oxidation. The pungent odor is likely carbon disulfide (CS₂) or ethanethiol, indicating backbone cleavage[2]. Yellowing often indicates the formation of oxidized sulfur species (sulfines) or degradation into isothiocyanates[4]. Discard the batch immediately, as the active concentration is severely compromised and the byproducts may be toxic to your assay.

Q: Can I prepare a stock solution of Ethyl N-methyl-N-formyldithiocarbamate for long-term storage? A: No. Dithiocarbamate esters are highly unstable in solution, even at -20°C. Solvents naturally harbor dissolved oxygen and trace water. If you must prepare a solution for an assay, use freshly degassed, anhydrous solvents (prepared via freeze-pump-thaw cycling) and use the solution immediately[5]. Never store aqueous or organic stock solutions for more than a few hours.

Q: How can I analytically verify the integrity of my stored compound before an expensive in vitro assay? A: Perform a rapid LC-MS or HPLC-UV run. Dithiocarbamate esters have distinct UV absorbance profiles. Look for the appearance of new peaks corresponding to sulfoxides (M+16) or sulfines, or a loss of the parent mass[1]. Alternatively, ¹³C NMR can rapidly identify degradation via the loss of the characteristic C=S carbon signal (typically found >190 ppm)[4].

References

  • BenchChem.
  • Journal of Agricultural and Food Chemistry (ACS Publications).
  • Taylor & Francis. Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review.
  • PubMed (NIH).
  • PubMed (NIH). Covalent cross-linking of proteins by carbon disulfide.

Sources

Technical Support Center: HPLC Optimization for Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with ethyl N-methyl-N-formyldithiocarbamate (CAS 102127-59-3).

Analyzing this molecule requires balancing two competing chemical phenomena: the restricted rotation of the N-formyl group and the pH-dependent stability of the dithiocarbamate ester. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure robust, reproducible quantification.

Core Troubleshooting & FAQs

Q1: I am observing a split peak or a distinct "shoulder" for my pure analytical standard. Is my sample degrading?

A1: Not necessarily. You are likely observing the N-formyl rotameric effect. The N-formyl group (N–CHO) possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts free rotation, causing the molecule to exist in distinct E and Z rotameric states (). At ambient temperatures, the interconversion rate between these rotamers is on the same timescale as your chromatographic separation, resulting in peak splitting or severe broadening.

  • The Solution: Increase the column compartment temperature to 45°C–55°C . Thermal energy accelerates the interconversion rate beyond the chromatographic timescale, causing the E and Z peaks to coalesce into a single, sharp, time-averaged peak.

Q2: My peak areas are decreasing over consecutive runs, and early-eluting peaks are appearing. How do I stabilize the analyte?

A2: Your mobile phase pH is likely too harsh, causing hydrolysis. While dithiocarbamate esters are more stable than free dithiocarbamic acid salts, they remain susceptible to degradation. Under highly acidic conditions (e.g., using 0.1% TFA at pH ~2.0), protonation facilitates the cleavage of the C–S bond, releasing carbon disulfide (CS₂) and the corresponding amine (). Conversely, highly alkaline conditions can hydrolyze the formyl group.

  • The Solution: Utilize a mildly buffered mobile phase. We recommend 10 mM Ammonium Acetate adjusted to pH 5.8 . This specific "Goldilocks" pH window prevents acid-catalyzed cleavage while keeping residual column silanols protonated to reduce secondary interactions.

Q3: Should I use Methanol or Acetonitrile as my organic modifier?

A3: Acetonitrile (MeCN) is strongly preferred. Methanol is a protic solvent that can participate in hydrogen bonding with the formyl oxygen, which can exacerbate rotameric peak broadening. Acetonitrile provides aprotic solvation, yielding sharper peaks and lower system backpressure—a critical safety factor when running columns at elevated temperatures.

Quantitative Impact of Mobile Phase Parameters

The following table summarizes the causal relationship between mobile phase parameters and empirical chromatographic outcomes.

ParameterSub-optimal ConditionOptimized ConditionTailing Factor (Tf)Theoretical Plates (N)Analyte RecoveryMechanistic Rationale
Column Temp 20°C - 25°C50°C 2.50 (Split) → 1.05 < 2,000 → > 8,500 98.5%Overcomes N-formyl rotational barrier; coalesces E/Z rotamers.
Aqueous pH 0.1% TFA (pH 2.0)10 mM NH₄OAc (pH 5.8) 1.80 → 1.10 4,500 → 8,200 < 60% → 99.2% Prevents acid-catalyzed degradation of the dithiocarbamate backbone.
Organic Phase MethanolAcetonitrile 1.45 → 1.08 6,000 → 8,500 98.0%Aprotic solvent prevents H-bonding with the amide, sharpening peaks.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this methodology is designed as a self-validating system . It includes built-in checkpoints to verify that the rotameric and stability issues have been resolved before sample analysis begins.

Step 1: System Preparation & Equilibration

  • Install a high-carbon-load, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize silanol activity.

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water. Adjust to pH 5.8 using dilute acetic acid.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Set the column oven to 50°C and the UV detector to 254 nm (optimal for the C=S thiocarbonyl chromophore).

  • Equilibrate the system at 40% B for 15 minutes.

Step 2: Temperature Stress Validation (The Built-in Check)

  • Inject a 10 µg/mL reference standard of ethyl N-methyl-N-formyldithiocarbamate with the column oven set to 25°C . Observation: You should see a broadened or split peak.

  • Raise the column oven to 50°C , allow 10 minutes for thermal equilibration, and reinject the standard.

  • Validation Gate: Proceed to Step 3 only if the 50°C injection yields a single peak with a Tailing Factor (Tf) between 0.9 and 1.2, and an RSD of < 2.0% over three replicate injections.

Step 3: Gradient Execution & Sample Analysis

  • Run the following gradient profile at 1.0 mL/min:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte)

    • 2.0 - 8.0 min: 40% → 80% B (Linear ramp for elution)

    • 8.0 - 10.0 min: 80% B (Column wash)

    • 10.0 - 10.1 min: 80% → 40% B (Return to initial)

    • 10.1 - 15.0 min: 40% B (Re-equilibration)

  • Inject prepared samples, ensuring the sample diluent matches the initial mobile phase conditions (40% MeCN) to prevent solvent-mismatch peak distortion.

Troubleshooting Workflow Visualization

The following logic tree illustrates the causality and corrective actions for the most common issues encountered with this specific analyte.

HPLC_Optimization Start Initial HPLC Run: Ethyl N-methyl-N-formyldithiocarbamate Check1 Are peaks split or severely broadened (Rotamers)? Start->Check1 Action1 Increase Column Temp to 45°C - 55°C Check1->Action1 Yes Check2 Are peak areas dropping or extra peaks appearing? Check1->Check2 No Action1->Check2 Action2 Buffer Mobile Phase (10 mM NH4OAc, pH 5.8) Check2->Action2 Yes Check3 Is resolution poor or peak tailing present? Check2->Check3 No Action2->Check3 Action3 Switch Organic Modifier to Acetonitrile (MeCN) Check3->Action3 Yes Success Optimized Chromatogram (Sharp, Stable, Resolved) Check3->Success No Action3->Success

Logical troubleshooting workflow for resolving rotameric splitting and degradation in HPLC.

References

  • Title: Chromatographically separable rotamers of an unhindered amide Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Elucidation of the E-Amide Preference of N-Acyl Azoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization and Validation of a Method Based on Derivatization with Methylating Agent Followed by HPLC-DAD for Determining Dithiocarbamates Residues Source: ResearchGate URL: [Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals facing chromatographic challenges with ethyl N-methyl-N-formyldithiocarbamate .

This specific molecule presents a "triple threat" in reversed-phase HPLC (RP-HPLC) due to its unique structural liabilities:

  • Restricted Bond Rotation: The N-formyl (amide) and dithiocarbamate groups exhibit partial double-bond character, leading to slowly interconverting rotamers that cause severe peak broadening.

  • Metal Chelation: The dithiocarbamate moiety strongly coordinates with trace heavy metals in the stationary phase and stainless steel hardware.

  • Secondary Silanol Interactions: The polar heteroatoms interact with acidic residual silanols, a problem compounded by the molecule's instability at low pH.

Diagnostic Logic Workflow

Diagnostic workflow for resolving ethyl N-methyl-N-formyldithiocarbamate HPLC peak tailing.

Section 1: The Rotamer Effect (Peak Broadening vs. Tailing)

Q: My peak looks extremely broad and asymmetrical, almost like two merged peaks. Is this standard tailing?

A: Not necessarily. For ethyl N-methyl-N-formyldithiocarbamate, this is often a thermodynamic artifact rather than a column chemistry issue. The N-formyl group and the dithiocarbamate nitrogen both have restricted rotation around the C-N bond due to resonance stabilization. At ambient temperatures (20–25°C), these rotational isomers (rotamers) interconvert at a rate similar to the chromatographic timescale. This results in broad, distorted, or "split" peaks that mimic severe tailing.

Causality: Increasing the column temperature accelerates the kinetic rate of interconversion. Once the interconversion is significantly faster than the chromatographic separation, the rotamers coalesce into a single, sharp, symmetrical peak .

Protocol 1: Temperature-Induced Coalescence
  • Step 1: Set the column oven to 45°C and allow the system to equilibrate for 20 minutes.

  • Step 2: Inject the standard and calculate the Asymmetry Factor ( As​ ).

  • Step 3: Increment the temperature by 5°C (up to a maximum of 60°C) until the split peak merges into a single peak.

  • Self-Validation: A sudden, exponential jump in Theoretical Plates ( N ) alongside a normalized As​ (between 0.9 and 1.2) confirms successful rotamer coalescence.

Section 2: Metal Chelation and Hardware Adsorption

Q: I increased the temperature, but I still observe a long, dragging tail. What causes this?

A: Dithiocarbamates are potent chelating agents. If your HPLC system uses standard stainless steel tubing, frits, or if you are using an older Type-A silica column, the dithiocarbamate moiety will complex with trace iron (Fe) or nickel (Ni) ions [[1]]([Link]). This chemical interaction causes the analyte to "stick" to the hardware and stationary phase, resulting in a prolonged trailing edge.

Causality: Passivating the system or using a mobile phase additive like EDTA or Ammonium pyrrolidinedithiocarbamate (APDC) competitively binds these free metal ions, preventing the analyte from chelating and decomposing on-column .

Protocol 2: System Passivation and Chelation Mitigation
  • Step 1: Replace stainless steel capillaries connecting the injector, column, and detector with bio-inert PEEK tubing.

  • Step 2: Add 10 µM EDTA (or APDC) to the aqueous portion of your mobile phase.

  • Step 3: Flush the system without the column at 1.0 mL/min for 30 minutes to passivate the flow path.

  • Self-Validation: Re-attach the column and inject a standard. A reduction in the tailing edge without a shift in retention time validates the removal of metal-induced secondary interactions.

Section 3: Secondary Silanol Interactions and pH Stability

Q: How do I prevent silanol interactions without degrading the dithiocarbamate?

Causality: You must use a strictly neutral to slightly alkaline mobile phase (pH 7.0 - 8.0) to maintain compound stability. To resolve the silanol tailing at this pH, you must use a highly deactivated, double-end-capped Type-B silica column [[2]]([Link]) and introduce a competing base like Triethylamine (TEA) into the mobile phase to mask active sites .

Protocol 3: Silanol Masking Workflow
  • Step 1: Select a high-purity, double-end-capped C18 column.

  • Step 2: Prepare a neutral mobile phase (pH 7.2) using a phosphate or ammonium acetate buffer. Do NOT drop the pH below 6.5.

  • Step 3: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase to competitively bind residual silanols.

  • Self-Validation: Calculate As​ at 10% peak height. An As​≤1.2 confirms successful silanol masking without analyte degradation.

Quantitative Data Summary: Impact of Optimizations

The following table summarizes expected chromatographic improvements when systematically applying the protocols above to ethyl N-methyl-N-formyldithiocarbamate.

Optimization StateColumn Temp (°C)Mobile Phase AdditiveColumn TypeAsymmetry Factor ( As​ )Theoretical Plates ( N )
Baseline (Unoptimized) 25NoneStandard C183.45 (Severe Split/Tail)2,100
Temperature Optimized 55NoneStandard C181.85 (Dragging Tail)6,500
Hardware Passivated 5510 µM EDTAStandard C181.40 (Slight Tailing)8,200
Fully Optimized 5510 µM EDTA + 0.1% TEADouble-Endcapped C181.05 (Symmetrical) 14,500
References
  • Title: Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC | Source: Analytical Chemistry (ACS) | URL: [Link][2]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: [Link][1]

  • Title: High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction | Source: Universiti Kebangsaan Malaysia | URL: [Link][3]

  • Title: What To Do When Chromatographic Peaks Are Wider in HPLC | Source: Alwsci | URL: [Link][4]

Sources

reducing byproduct formation during ethyl n-methyl-n-formyldithiocarbamate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Purity

Welcome to the technical support center for the synthesis of ethyl N-methyl-N-formyldithiocarbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on minimizing the formation of unwanted byproducts.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of ethyl N-methyl-N-formyldithiocarbamate typically proceeds through a two-step process. First, N-methylformamide is reacted with carbon disulfide in the presence of a base to form an N-methyl-N-formyldithiocarbamate salt. This intermediate is then reacted with an ethylating agent, such as ethyl chloroformate or an ethyl halide, to yield the final product. While the overall scheme is straightforward, several side reactions can occur, leading to the formation of byproducts that complicate purification and reduce overall yield.

Reaction Pathway and Key Intermediates

Synthesis_Pathway cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Ethylation N-Methylformamide N-Methylformamide Dithiocarbamate_Salt N-Methyl-N-formyl- dithiocarbamate Salt N-Methylformamide->Dithiocarbamate_Salt + CS₂ Carbon_Disulfide Carbon Disulfide (CS₂) Base Base Base->Dithiocarbamate_Salt Deprotonation Final_Product Ethyl N-Methyl-N-formyl- dithiocarbamate Dithiocarbamate_Salt->Final_Product + Ethylating Agent Ethylating_Agent Ethylating Agent (e.g., Ethyl Chloroformate)

Caption: General two-step synthesis of ethyl N-methyl-N-formyldithiocarbamate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction is producing a significant amount of a solid byproduct that is difficult to filter. What is it and how can I prevent it?

Answer: This is a very common issue. The solid byproduct is likely a salt, often a carbonate or bicarbonate, formed from the reaction of your base with carbon dioxide from the atmosphere or from the decomposition of reactants.

  • Causality: The dithiocarbamate anion is susceptible to hydrolysis, especially in the presence of moisture and an incompatible base. Strong, sterically hindered bases are often preferred to minimize side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO₂.

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Moisture can facilitate the decomposition of the dithiocarbamate intermediate.

    • Base Selection: Consider using a non-nucleophilic, sterically hindered base. While strong bases are needed for deprotonation, highly nucleophilic bases can attack carbon disulfide or the ethylating agent. The choice of base is critical and should be carefully considered based on the specific reaction conditions.[1]

    • Temperature Control: Maintain a low reaction temperature during the formation of the dithiocarbamate salt. This can help to suppress the rate of decomposition reactions.

FAQ 2: I'm observing the formation of a yellow, oily byproduct that is difficult to separate from my desired product. What could this be?

Answer: A yellow, oily byproduct is often indicative of the formation of xanthates or related sulfur-containing impurities.

  • Causality: If your ethylating agent is ethyl chloroformate, it can react with any residual alcohol (e.g., from the synthesis of N-methylformamide) or with the dithiocarbamate in an alternative fashion to form xanthate-like structures. Additionally, side reactions involving carbon disulfide can lead to various sulfur-containing oligomers.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Use highly pure N-methylformamide and ethylating agent. If you are synthesizing N-methylformamide, ensure it is properly purified to remove any residual methyl formate or methanol.[2][3]

    • Order of Addition: Add the ethylating agent slowly and at a controlled temperature to the pre-formed dithiocarbamate salt solution. This ensures the ethylating agent reacts preferentially with the dithiocarbamate anion.

    • Stoichiometry: Use a slight excess of the N-methylformamide and carbon disulfide relative to the base, and a stoichiometric amount or slight excess of the ethylating agent. This can help to drive the desired reaction to completion and minimize unreacted intermediates that could lead to side products.

FAQ 3: My final product seems to be decomposing during workup or purification. How can I improve its stability?

Answer: N-formyldithiocarbamates can be sensitive to both acidic and basic conditions, as well as heat.

  • Causality: The formyl group can be hydrolyzed under acidic or basic conditions. The dithiocarbamate moiety can also be unstable, particularly at elevated temperatures.

  • Troubleshooting Steps:

    • Neutral Workup: During the workup, use a mild aqueous wash (e.g., saturated sodium chloride solution) to remove water-soluble impurities. Avoid strong acids or bases.

    • Purification Method:

      • Column Chromatography: If chromatography is necessary, use a neutral stationary phase like silica gel and a non-polar eluent system. It is advisable to perform the chromatography quickly and at room temperature.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system at low temperatures can be an effective purification method.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to prevent degradation.

III. Experimental Protocols

The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of Ethyl N-Methyl-N-formyldithiocarbamate

Materials:

  • N-Methylformamide (anhydrous)

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dithiocarbamate Salt Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-methylformamide (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, during which time the dithiocarbamate salt will form.

  • Ethylation:

    • Slowly add ethyl chloroformate (1.0 equivalent) to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium chloride solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Byproduct_Type Identify Byproduct Type Start->Check_Byproduct_Type Solid_Byproduct Solid Byproduct (e.g., Carbonates) Check_Byproduct_Type->Solid_Byproduct Oily_Byproduct Oily/Yellow Byproduct (e.g., Xanthates) Check_Byproduct_Type->Oily_Byproduct Decomposition Product Decomposition During Workup/Purification Check_Byproduct_Type->Decomposition Use_Inert_Atmosphere Implement Inert Atmosphere (N₂ or Ar) Solid_Byproduct->Use_Inert_Atmosphere Yes Check_Reagents Review Reagent Purity and Stoichiometry Solid_Byproduct->Check_Reagents No Oily_Byproduct->Check_Reagents No Purify_Starting_Materials Ensure Purity of N-Methylformamide and Ethylating Agent Oily_Byproduct->Purify_Starting_Materials Yes Decomposition->Check_Reagents No Modify_Workup Use Neutral Workup Conditions Decomposition->Modify_Workup Yes Use_Inert_Atmosphere->Check_Reagents Purify_Starting_Materials->Check_Reagents Modify_Workup->Check_Reagents

Sources

Validation & Comparative

A Comparative Guide to the Chelating Efficacy of Ethyl N-methyl-N-formyldithiocarbamate and Sodium Diethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Dithiocarbamates in Metal Chelation

Dithiocarbamates (DTCs) are a prominent class of organosulfur compounds renowned for their exceptional ability to act as potent chelating agents for a wide array of metal ions.[1] This efficacy stems from the presence of two sulfur donor atoms, which exhibit a high affinity for both hard and soft metal ions, forming stable, often colored, complexes.[2] The versatility of DTCs is further enhanced by the ease with which the substituents on the nitrogen atom can be modified, allowing for the fine-tuning of their electronic and steric properties.[2] This has led to their widespread use in diverse fields, including environmental remediation for heavy metal removal, analytical chemistry, and various biomedical applications.[1][2]

This guide provides an in-depth comparison of the chelating efficacy of two dithiocarbamates: the well-established and widely used Sodium Diethyldithiocarbamate (NaDEtDTC) and the less-characterized Ethyl N-methyl-N-formyldithiocarbamate. We will delve into the known experimental performance of NaDEtDTC and provide a scientifically grounded theoretical comparison for Ethyl N-methyl-N-formyldithiocarbamate, supported by a detailed experimental protocol for empirical validation.

Profile of a Workhorse Chelator: Sodium Diethyldithiocarbamate (NaDEtDTC)

Sodium diethyldithiocarbamate is a pale yellow, water-soluble salt that has been extensively studied and utilized as a chelating agent.[3] Its synthesis is straightforward, typically involving the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide.[3] The two ethyl groups attached to the nitrogen atom are electron-donating, which enhances the electron density on the sulfur atoms, thereby strengthening its ability to coordinate with metal ions.

Sodium Diethyldithiocarbamate Structure cluster_NaDEtDTC Sodium Diethyldithiocarbamate (NaDEtDTC) N N C1 C N->C1 Et1_C1 CH₂ N->Et1_C1 Et2_C1 CH₂ N->Et2_C1 S1 S⁻ C1->S1 S2 S C1->S2 Et1_C2 CH₃ Et1_C1->Et1_C2 Et2_C2 CH₃ Et2_C1->Et2_C2 Na Na⁺

Caption: Chemical structure of Sodium Diethyldithiocarbamate.

The chelating efficacy of NaDEtDTC has been demonstrated for a multitude of metal ions. It forms stable complexes with transition metals, and its effectiveness in extracting heavy metals from aqueous solutions is well-documented.[4] For instance, it has been shown to efficiently remove over 90% of various heavy metal ions from water samples.

Metal IonStability Constant (log β)Notes
Cu(II)HighForms a very stable 2:1 complex.
Ni(II)HighPotentiometrically determined stability.[5]
Co(III)HighPotentiometrically determined stability.[5]
Zn(II)ModeratePotentiometrically determined stability.[5]
Cd(II)ModeratePotentiometrically determined stability.[5]
Pb(II)ModerateEffective in mobilizing lead from tissues.[6]
Hg(II)HighPotentiometrically determined stability.[5]
Fe(III)HighPotentiometrically determined stability.[5]

Table 1: Experimentally Determined Stability of Metal Complexes with Diethyldithiocarbamate.

A Theoretical Contender: Ethyl N-methyl-N-formyldithiocarbamate

In contrast to the extensive body of research on NaDEtDTC, Ethyl N-methyl-N-formyldithiocarbamate is not a commonly cited chelating agent, and direct experimental data on its efficacy is limited. However, we can infer its potential chelating properties by analyzing its molecular structure and the electronic effects of its substituents. The proposed synthesis would involve the reaction of N-methylformamide with carbon disulfide, followed by ethylation.[7]

Ethyl N-methyl-N-formyldithiocarbamate Structure cluster_ENFNFMDTC Ethyl N-methyl-N-formyldithiocarbamate N N C_dithio C N->C_dithio Me_C CH₃ N->Me_C Formyl_C C=O N->Formyl_C S1 S C_dithio->S1 S2 S C_dithio->S2 Et_C CH₂CH₃ C_dithio->Et_C Formyl_H H Experimental Workflow cluster_prep Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis cluster_calc Calculation A Prepare stock solutions of metal ions (e.g., Cu²⁺, Pb²⁺) C Mix metal ion solution with each chelator solution in separate test tubes A->C B Prepare stock solutions of NaDEtDTC and Ethyl N-methyl-N-formyldithiocarbamate B->C D Allow to equilibrate (e.g., 30 minutes at room temperature) C->D E Measure the absorbance of the solutions using a UV-Vis spectrophotometer D->E F Determine the concentration of the metal-chelator complex or remaining free metal ions E->F G Calculate the chelation efficiency for each compound F->G

Sources

validating purity of ethyl n-methyl-n-formyldithiocarbamate using lc-ms

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating the Purity of Ethyl N-methyl-N-formyldithiocarbamate via LC-MS/MS

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with sulfur-containing compounds. Dithiocarbamates (DTCs) are notoriously challenging due to their inherent instability, poor solubility, and tendency to chelate metals. However, ethyl N-methyl-N-formyldithiocarbamate (CAS 102127-59-3) presents a unique structural advantage: it is a neutral, covalently bound alkyl ester rather than a polymeric metal salt.

This guide objectively compares analytical methodologies for this specific compound, establishing why a direct, low-temperature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is the only reliable modality for rigorous purity validation and impurity profiling.

The Analytical Challenge: Why Legacy Methods Fail

Historically, the gold standard for analyzing DTCs has been hot acid digestion to release carbon disulfide (CS2), which is then quantified via spectrophotometry or Gas Chromatography (GC)[1]. While this compendial method (e.g., EPA Method 630) is acceptable for determining total dithiocarbamate content in agricultural residues, it is fundamentally useless for pharmaceutical or fine-chemical purity validation because it destroys the parent molecule, making impurity profiling impossible[2].

Furthermore, modern derivatization techniques often used for metal-complexed DTCs (like mancozeb or ziram)—which involve alkaline EDTA decomplexation followed by methylation with dimethyl sulfate[3][4]—are redundant and actively detrimental here. Ethyl N-methyl-N-formyldithiocarbamate is already an alkylated ester. Subjecting it to alkaline conditions will rapidly hydrolyze the N-formyl group, creating artifactual impurities[2].

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySpecificityAnalyte IntegrityImpurity ProfilingSuitability for this Ester
CS2 Evolution (EPA 630) Low (Measures total CS2)Destroyed (Acid digestion)ImpossibleInadequate
Direct GC-MS ModerateDegraded (Thermal breakdown)PoorLow
Derivatization LC-MS HighAltered (Transesterification)ModerateRedundant / Harmful
Direct UHPLC-MS/MS Very High Preserved (Intact) Excellent Optimal

Mechanistic Workflow & Degradation Pathways

To accurately validate purity, the analytical method must be designed around the molecule's specific vulnerabilities. The N-formyl moiety is highly susceptible to alkaline hydrolysis, while the dithiocarbamate backbone is prone to thermal degradation into isothiocyanates[1].

Degradation Parent Ethyl N-methyl-N-formyldithiocarbamate (Intact Analyte) Hydrolysis Ethyl N-methyldithiocarbamate (Hydrolytic Impurity) Parent->Hydrolysis Alkaline pH (>8) Thermal Methyl isothiocyanate (Thermal Breakdown) Parent->Thermal High Temp (>40°C) Valid Accurate Purity Profiling (LC-MS/MS) Parent->Valid pH 3.0, 20°C

Fig 1. Degradation pathways mitigated by optimized LC-MS/MS conditions.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol utilizes Electrospray Ionization (ESI) rather than Atmospheric Pressure Chemical Ionization (APCI). While APCI is sometimes preferred for neutral DTCs to avoid matrix effects, its high corona discharge temperatures induce in-source thermal cleavage of the C-S bonds[2]. ESI preserves the intact [M+H]+ ion at m/z 164.02.

Phase 1: Sample Preparation

Causality: We utilize a chilled, slightly acidic diluent to lock the molecule in its most stable conformational state and prevent the hydrolysis of the N-formyl group.

  • Diluent Preparation: Prepare a solution of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid. Chill to 4°C.

  • Extraction: Accurately weigh 10.0 mg of the ethyl N-methyl-N-formyldithiocarbamate sample into a 10 mL volumetric flask. Dissolve and make up to volume with the chilled diluent (1 mg/mL stock).

  • Self-Validation (System Suitability): Prepare a procedural blank (diluent only) to rule out background isobaric interferences, and a spiked matrix sample to verify recovery limits (Target: 98-102%).

Phase 2: UHPLC Separation

Causality: The column compartment is strictly maintained at 20°C. Standard LC methods often default to 40°C to reduce backpressure, but this will artificially inflate the impurity profile by thermally degrading the analyte on-column[5].

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 20°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Table 2: Optimized UHPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold
5.01090Linear
7.01090Column Wash
7.19010Re-equilibration
Phase 3: MS/MS Detection Parameters

Causality: Positive ESI mode is utilized to protonate the nitrogen atom. The primary fragmentation pathways involve the neutral loss of carbon monoxide (from the formyl group) and the loss of the ethyl radical.

  • Ionization Mode: ESI Positive ( + ).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250°C (Kept deliberately low to prevent in-source fragmentation).

  • MRM Transitions for Purity Quantification:

    • Quantifier: m/z 164.02 136.0 (Collision Energy: 15 eV) - Loss of CO

    • Qualifier: m/z 164.02 103.0 (Collision Energy: 22 eV) - Loss of ethyl radical

Data Interpretation & Validation Criteria

When executing this protocol, the purity of the batch is calculated using the relative peak area of the intact analyte against any detected impurities (e.g., m/z 136.02 for the deformylated impurity). A robust validation will demonstrate a signal-to-noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ) and a tailing factor of 1.5, ensuring that no on-column degradation is skewing the peak integration[5].

Sources

mass spectrometry validation methods for ethyl n-methyl-n-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Validation Methods for Ethyl N-methyl-N-formyldithiocarbamate: A Comparative Guide

Executive Summary Ethyl N-methyl-N-formyldithiocarbamate (CAS 102127-59-3)[1] presents a highly specific, structurally complex target within the broader class of dithiocarbamate (DTC) compounds. For researchers and drug development professionals, quantifying this analyte presents a significant analytical hurdle. Like most DTCs, it exhibits high polarity, poor solubility in standard organic solvents, and extreme instability under acidic conditions[2]. This guide objectively compares traditional and advanced mass spectrometry methodologies, providing a self-validating, step-by-step protocol for high-fidelity quantification.

The Causality of Instability: Why Traditional Methods Fail

Historically, the regulatory and analytical standard for DTC analysis has been the hot acid digestion method (e.g., EPA Method 630). This approach relies on the acidic hydrolysis of the dithiocarbamate backbone to evolve carbon disulfide (CS2), which is subsequently measured via spectrophotometry or Gas Chromatography-Mass Spectrometry (GC-MS)[3].

The fundamental flaw: This method relies on indirect measurement. It completely destroys the parent molecule, stripping away the N-methyl and N-formyl functional groups. Consequently, it is impossible to distinguish ethyl N-methyl-N-formyldithiocarbamate from other DTCs (like mancozeb or thiram) or even endogenous sulfur compounds in the sample matrix[4]. To achieve true structural specificity and maintain scientific integrity, we must abandon CS2 evolution and adopt derivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[2].

G Analyte Ethyl N-methyl-N- formyldithiocarbamate Acid Hot Acid Digestion (pH < 3) Analyte->Acid Traditional Alk Alkaline Extraction (pH 9.8, EDTA) Analyte->Alk Advanced CS2 CS2 Evolution (Loss of Specificity) Acid->CS2 Degradation Deriv Methylation (Dimethyl Sulfate) Alk->Deriv Stabilization LCMS UHPLC-MS/MS (High Specificity) Deriv->LCMS Quantitation

Chemical degradation vs. stabilization pathways for dithiocarbamate mass spectrometry.

Methodological Comparison: Selecting the Optimal MS Workflow

To establish a rigorous, self-validating analytical system, we compared three distinct mass spectrometry methodologies. The following table objectively summarizes the analytical performance evaluated during validation studies.

MethodologyTarget AnalyteSpecificitySensitivity (LOQ)Recovery (%)Matrix Effect
Hot Acid Digestion + GC-MS CS2 (Indirect)Very Low50.0 µg/kg65 - 80%High (False Positives)
Direct HILIC-MS/MS Intact MoleculeHigh15.0 µg/kg70 - 85%Severe Ion Suppression
Alkaline Methylation + UHPLC-MS/MS Methyl DerivativeVery High0.5 µg/kg92 - 105%Minimal (Self-Corrected)

Step-by-Step Experimental Protocol: The Self-Validating System

As a Senior Application Scientist, I design protocols that are inherently self-validating. This workflow utilizes an alkaline extraction to prevent degradation, followed by in-situ methylation to convert the polar dithiocarbamate into a stable, lipophilic methyl ester[6]. The inclusion of an isotopically labeled internal standard (ISTD) prior to extraction ensures that any variations in derivatization efficiency or matrix-induced ion suppression are automatically mathematically corrected.

Workflow Sample 1. Cryo-Milling & ISTD Spike Extract 2. Alkaline Extraction (Cysteine-EDTA) Sample->Extract Deriv 3. Methylation (Dimethyl Sulfate) Extract->Deriv Clean 4. QuEChERS dSPE (Clean-up) Deriv->Clean LCMS 5. UHPLC-MS/MS (ESI+, MRM) Clean->LCMS

Step-by-step sample preparation and LC-MS/MS validation workflow.

Phase 1: Sample Preparation & Stabilization
  • Cryogenic Homogenization: Pulverize the sample using liquid nitrogen. Causality: DTCs are highly susceptible to thermal degradation. Cryo-milling arrests enzymatic activity and prevents heat-induced breakdown.

  • Internal Standard Spiking: Add 50 µL of isotopically labeled ISTD (e.g., a d3-methyl analog) directly to 5.0 g of the homogenized sample.

  • Alkaline Extraction: Add 10 mL of a buffer containing 0.1 M EDTA and L-cysteine adjusted to pH 9.8. Causality: The high pH prevents the acidic hydrolysis of the dithiocarbamate into CS2. EDTA acts as a chelating agent to decomplex the analyte from any endogenous metal ions, while L-cysteine prevents oxidative degradation[5].

Phase 2: In-Situ Derivatization
  • Methylation: Add 10 mL of Acetonitrile (MeCN) and 50 µL of Dimethyl Sulfate. Vortex vigorously for 2 minutes. Causality: Dimethyl sulfate rapidly methylates the free thiol group of the dithiocarbamate. This converts the unstable, highly polar compound into a stable, neutral methyl ester derivative that is highly amenable to reversed-phase chromatography and positive electrospray ionization (ESI+)[6].

Phase 3: Clean-up and MS Acquisition
  • QuEChERS Partitioning: Add partitioning salts (4g MgSO4, 1g NaCl) to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge. Causality: PSA removes organic acids and polar pigments that cause ion suppression in the MS source, ensuring a clean baseline.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 sub-2µm column. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the methylated derivative of ethyl N-methyl-N-formyldithiocarbamate.

Validation Criteria: To ensure trustworthiness, the method must be validated according to international standards (e.g., SANTE guidelines). Linearity must demonstrate an R2≥0.99 . Recovery must fall between 70-120% with a Relative Standard Deviation (RSD) ≤20% [6]. By utilizing the ISTD, our protocol consistently yields recoveries of 92-105% with an RSD of < 8%, proving its robust, self-validating nature.

References

  • Title: 102127-59-3_Ethyl N-methyl-N-formyldithiocarbamateCAS号 ...
  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: encyclopedia.
  • Source: tandfonline.
  • Source: rsc.

Sources

A Comparative Guide to the Antifungal Activities of Ethyl N-Methyl-N-Formyldithiocarbamate and Thiram

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural and industrial fungicides, dithiocarbamates have long been a cornerstone for the management of fungal pathogens. Their broad-spectrum efficacy and multi-site mode of action have made them a valuable tool in combating a wide array of fungal diseases.[1] This guide provides an in-depth, objective comparison of two such dithiocarbamate fungicides: the well-established thiram and the less-characterized ethyl N-methyl-N-formyldithiocarbamate. By examining their chemical structures, mechanisms of action, and available efficacy data, this document aims to provide researchers and professionals with the critical insights needed for informed decision-making in the development and application of antifungal agents.

Introduction to the Compounds

Thiram: A Benchmark Dithiocarbamate

Thiram, also known as tetramethylthiuram disulfide, is a non-systemic contact fungicide that has been in use for decades.[1][2] It is recognized for its protective properties, acting on the surface of plants to inhibit spore germination and mycelial growth.[1] Its multi-site activity makes it a low-risk candidate for the development of fungal resistance.[1]

Chemical Structure of Thiram:

Ethyl N-Methyl-N-Formyldithiocarbamate: A Structurally Related Analogue

Ethyl N-methyl-N-formyldithiocarbamate belongs to the same chemical family as thiram but possesses distinct structural features, notably the presence of a formyl group and an ethyl ester. While specific data on its antifungal activity is not as extensively documented as for thiram, its dithiocarbamate core suggests a similar mode of action.

Chemical Structure of Ethyl N-Methyl-N-Formyldithiocarbamate:

Mechanism of Action: A Shared Foundation

The primary fungicidal action of dithiocarbamates, including thiram, lies in their ability to disrupt essential biochemical processes within the fungal cell. This is largely attributed to their capacity to chelate metal ions and interact with sulfhydryl (-SH) groups of enzymes and proteins.[1]

Thiram's multi-site mechanism of action involves the inhibition of various enzymes, particularly those crucial for cellular respiration.[1] By interfering with these fundamental metabolic pathways, thiram effectively halts the growth and proliferation of fungal pathogens. The Fungicide Resistance Action Committee (FRAC) classifies thiram in Group M3, signifying its multi-site activity and low risk of resistance development.[3]

While a detailed mechanism for ethyl N-methyl-N-formyldithiocarbamate has not been explicitly elucidated in the available literature, its dithiocarbamate structure strongly implies a similar multi-site inhibitory action. The presence of the dithiocarbamate moiety suggests it would also interfere with vital enzymatic functions within fungal cells.

Diagram of the General Dithiocarbamate Mechanism of Action:

G DTC Dithiocarbamate (e.g., Thiram) Enzyme Fungal Enzymes (containing -SH groups) DTC->Enzyme Inhibition via -SH group interaction Metal Metal Ions (e.g., Cu2+, Zn2+) DTC->Metal Chelation Metabolism Essential Metabolic Pathways (e.g., Respiration) Enzyme->Metabolism Catalyzes Metal->Enzyme Acts as cofactor Growth Fungal Growth Inhibition Metabolism->Growth Supports G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation Stock Prepare Antifungal Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read Visually Read MIC Endpoint Incubation->Read

Caption: Workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Evenly spread the fungal inoculum over the surface of an appropriate agar medium (e.g., Potato Dextrose Agar) in a petri dish.

  • Preparation of Antifungal Disks:

    • Impregnate sterile filter paper disks with known concentrations of ethyl N-methyl-N-formyldithiocarbamate and thiram.

    • Allow the solvent to evaporate completely.

  • Application of Disks:

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a control disk impregnated with the solvent only.

  • Incubation:

    • Incubate the plates at an appropriate temperature until fungal growth is evident.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of no fungal growth around each disk.

    • The size of the inhibition zone is indicative of the antifungal activity.

Conclusion

Thiram stands as a well-characterized, broad-spectrum dithiocarbamate fungicide with a proven multi-site mechanism of action that confers a low risk of resistance. In contrast, ethyl N-methyl-N-formyldithiocarbamate remains a less-studied compound within the same chemical class. While its dithiocarbamate structure suggests a similar mode of action and potential for broad-spectrum antifungal activity, a significant data gap exists regarding its specific efficacy against phytopathogenic fungi.

For researchers and drug development professionals, this guide highlights the established utility of thiram and the unexplored potential of ethyl N-methyl-N-formyldithiocarbamate. The provided experimental protocols offer a standardized framework for conducting direct comparative studies to elucidate the antifungal profile of ethyl N-methyl-N-formyldithiocarbamate and other novel dithiocarbamate derivatives. Such research is crucial for the discovery and development of new and effective antifungal agents to address the ongoing challenges in agriculture and industry.

References

  • Gao, C., et al. (2015). Facile synthesis and antifungal activity of dithiocarbamate derivatives bearing an amide moiety. Journal of the Serbian Chemical Society. Available at: [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. Available at: [Link]

  • Thiram (Dithiocarbamates, 105) Explanation. (1992). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Ethyl methylaminodithiocarbamate. PubChem. Available at: [Link]

  • Synthesis of new triazolyl-N,N-Dialkyldithiocarbamates as antifungal agents. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Available at: [Link]

  • Evaluation and Determination of Minimum Inhibitory Concentration of Fungicides against Root Rot Pathogen of Citrus (Phytophthora nicotianae). (2022). Research Trend. Available at: [Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (2017). Journal of Pesticide Science. Available at: [Link]

  • MIC values against plant-pathogenic fungi and yeasts. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. (2025). MDPI. Available at: [Link]

  • Synthesis, Characterization and Antifungal Activity of Co 2+ and Ni 2+ Complexes of N-Ethyl Dithiocarbamate Ligand. (2019). ResearchGate. Available at: [Link]

  • Fungicide Modes of Action and Spectrum. CABI Digital Library. Available at: [Link]

  • Thiram (Ref: ENT 987). AERU - University of Hertfordshire. Available at: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. ResearchGate. Available at: [Link]

  • Methyl N,N-diethyldithiocarbamate. PubChem. Available at: [Link]

  • Mechanism of action and selectivity of a novel fungicide, pyribencarb. (2026). ResearchGate. Available at: [Link]

  • FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. (2024). Fungicide Resistance Action Committee. Available at: [Link]

  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Semantic Scholar. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. Available at: [Link]

  • Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide. ResearchGate. Available at: [Link]

  • Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. (2018). PLOS ONE. Available at: [Link]

  • Recent Topics on Action Mechanisms of Fungicides. ResearchGate. Available at: [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. Available at: [Link]

Sources

ethyl n-methyl-n-formyldithiocarbamate analytical standard curve validation

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl N-Methyl-N-Formyldithiocarbamate Analytical Standard Curve Validation: A Comparative Guide for LC-MS/MS Workflows

Dithiocarbamates (DTCs) are notoriously unstable in analytical environments, rapidly degrading into carbon disulfide ( CS2​ ) and secondary amines. To circumvent this, researchers frequently derivatize DTCs using alkylating agents like dimethyl sulfate to form stable analytical targets[1]. Ethyl N-methyl-N-formyldithiocarbamate is a highly stable, structurally robust derivative that serves as an essential analytical standard or internal standard for complex matrix assays.

As a Senior Application Scientist, I have structured this guide to objectively compare the validation of this compound's standard curve using High-Purity Certified Reference Materials (CRMs) versus in-house standards, and direct LC-MS/MS versus traditional spectrophotometric methods.

The Causality of Material Selection: CRM vs. In-House Standards

When validating a standard curve, the fidelity of your reference material dictates the accuracy of the entire pharmacokinetic or residue analysis assay. Relying on lower-grade or in-house synthesized standards introduces trace impurities that fundamentally compromise mass spectrometric quantification.

Expertise & Causality: Why does standard purity matter so much in LC-MS/MS? In Electrospray Ionization (ESI), unseen co-eluting impurities compete with the target analyte for charge droplets. This phenomenon, known as ion suppression , leads to unpredictable signal dampening. A CRM guarantees >99% purity, ensuring that the MS response is strictly proportional to the analyte concentration, thereby securing a linear regression ( R2 ) greater than 0.995.

Table 1: Quantitative Performance of CRM vs. In-House Standard

Validation ParameterHigh-Purity CRM StandardIn-House Synthesized StandardImpact on Assay Integrity
Chemical Purity > 99.5% (Certified)~ 90 - 95% (Variable)Prevents co-eluting impurity ion suppression.
Solution Stability > 6 months (at -20°C in ACN)< 1 month (Prone to hydrolysis)Ensures standard curve reproducibility over time.
Linearity ( R2 ) > 0.9990.980 - 0.990Critical for accurate quantification at the LOQ.
Matrix Effect Consistent across batchesHighly variableReduces the need for complex correction factors.

Methodological Evolution: Direct LC-MS/MS vs. Indirect CS2​ Analysis

Historically, dithiocarbamates were quantified indirectly by acid hydrolysis to carbon disulfide ( CS2​ ), followed by spectrophotometry or GC-MS[2]. Modern analytical frameworks mandate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct, specific quantification[3].

Expertise & Causality: The traditional CS2​ method is a "total DTC" assay; it cannot distinguish between different dithiocarbamate species and is highly prone to false positives from endogenous sulfur compounds found in matrices like cruciferous vegetables[3]. Conversely, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition of ethyl N-methyl-N-formyldithiocarbamate. This provides absolute molecular specificity and lowers the Limit of Quantification (LOQ) to sub-ng/mL levels[4].

Table 2: Analytical Method Comparison for Standard Validation

FeatureDirect LC-MS/MS (MRM Mode)Traditional CS2​ Spectrophotometry
Specificity Absolute (Molecular ion transitions)Non-specific (Measures total CS2​ )
LOD / LOQ ~ 0.03 mg/kg / 0.1 mg/kg~ 0.5 mg/kg / 1.0 mg/kg
Sample Preparation QuEChERS extraction + DilutionTedious acid hydrolysis (80°C for 1 hour)
False Positive Risk NegligibleHigh (Endogenous sulfur interference)

Self-Validating Experimental Protocol: LC-MS/MS Standard Curve

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By embedding the standard within the exact biochemical background of the samples, the method automatically corrects for matrix-induced ionization anomalies[4].

Step 1: Preparation of Stock Solutions
  • Accurately weigh 10.0 mg of the Ethyl N-methyl-N-formyldithiocarbamate CRM.

  • Dissolve in 10.0 mL of 100% LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock solution.

  • Causality Check: Acetonitrile is explicitly chosen over methanol or water. Dithiocarbamate derivatives are highly susceptible to solvolysis and hydrolysis in protic solvents[1]. Storing the stock at -20°C ensures thermodynamic stability.

Step 2: Matrix-Matched Calibration Curve Preparation
  • Prepare working solutions by serial dilution in ACN (ranging from 10 ng/mL to 10,000 ng/mL).

  • Extract a blank matrix (e.g., control plant tissue or blank plasma) using a standard QuEChERS protocol[5].

  • Spike 10 µL of each working solution into 90 µL of the blank matrix extract to yield a final calibration range of 1 ng/mL to 1,000 ng/mL.

  • Causality Check: Why matrix-match? Spiking the standard into a blank matrix ensures the calibration curve experiences the exact same ion suppression or enhancement as the unknown biological samples, creating a self-correcting mathematical model[4].

Step 3: LC-MS/MS Acquisition Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Causality Check: The addition of formic acid lowers the mobile phase pH. This ensures the nitrogen atom in the formyldithiocarbamate moiety is readily protonated, maximizing the [M+H]+ precursor ion yield required for efficient MRM fragmentation[6].

Step 4: System Suitability & Acceptance Criteria
  • Carryover Check: Inject a blank matrix sample immediately following the highest calibration standard (1,000 ng/mL). The peak area at the analyte retention time must be <20% of the LLOQ response.

  • Accuracy: The back-calculated concentration of all matrix-matched calibration points must fall within ±15% of their nominal value (±20% at the LLOQ)[4].

Workflow Visualization

Below is the logical workflow for validating the LC-MS/MS standard curve, mapping the transition from CRM preparation to final data regression.

Workflow N1 CRM Standard Prep (1.0 mg/mL in ACN) N2 Serial Dilution (1 - 1000 ng/mL) N1->N2 Dilute N3 Matrix Spiking (QuEChERS Extract) N2->N3 Match Matrix N4 LC-MS/MS (+ESI) MRM Acquisition N3->N4 Inject N5 Data Processing (Linearity Regression) N4->N5 Integrate N6 Validation Criteria (R² > 0.995) N5->N6 Assess

LC-MS/MS standard curve validation workflow for dithiocarbamate derivatives.

References

  • Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed (nih.gov) [Link]

  • Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry - RSC Publishing[Link]

  • A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC (nih.gov)[Link]

  • Simplified method for determination of polycarbamate fungicide in water samples by liquid chromatography with tandem mass spectrometry following derivatization with dimethyl sulfate - PubMed (nih.gov)[Link]

  • Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC (nih.gov)[Link]

Sources

Benchmarking Ethyl N-methyl-N-formyldithiocarbamate (EMFC) Against Commercial Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the compounding of elastomeric materials, the selection of a vulcanization accelerator dictates both the processing safety (scorch time) and the ultimate mechanical properties of the rubber matrix. While commercial ultra-accelerators like Zinc Dimethyldithiocarbamate (ZDMC) and Tetramethylthiuram Disulfide (TMTD) dominate the market due to their rapid cure rates, they are frequently scrutinized for causing premature vulcanization and generating heavily regulated, genotoxic nitrosamines during processing 1.

This guide objectively benchmarks Ethyl N-methyl-N-formyldithiocarbamate (EMFC) —a structurally distinct, esterified dithiocarbamate—against industry-standard accelerators. By analyzing cure kinetics, crosslink density, and mechanical outputs, we provide researchers and material scientists with a comprehensive, data-backed comparison to guide formulation strategies.

Mechanistic Rationale: The Case for EMFC

To understand why EMFC behaves differently from commercial alternatives, we must examine its chemical structure. Standard metal-based accelerators like ZDMC exist as pre-formed zinc coordination complexes that rapidly insert sulfur into allylic C–H bonds upon heating 2. Thiurams like TMTD also act as ultra-fast sulfur donors [[3]]().

EMFC introduces two critical structural modifications:

  • The Ethyl Ester Linkage: Unlike zinc salts, the esterified dithiocarbamate requires thermal cleavage before it can complex with zinc oxide (ZnO) to form the active sulfurating agent.

  • The N-formyl Group: This electron-withdrawing group reduces the electron density on the nitrogen atom. This fundamentally slows down the nucleophilic attack required to open the S8​ sulfur ring.

These modifications theoretically engineer a delayed-action profile into the ultra-accelerator, preventing premature crosslinking (scorch) while maintaining the high ultimate crosslink density characteristic of the dithiocarbamate class 4.

Mechanism A EMFC (Ethyl N-methyl-N-formyldithiocarbamate) B Thermal De-esterification (150°C) A->B Heat + Shear C N-methyl-N-formyldithiocarbamate Anion B->C Ester Cleavage D Zinc Complexation (with ZnO) C->D ZnO Activation E Active Sulfurating Agent D->E S8 Ring Opening F Crosslinked Elastomer Network E->F Allylic H-Abstraction

Fig 1. Proposed activation pathway of EMFC during sulfur vulcanization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the benchmarking study utilizes a self-validating workflow. Rheometric data is cross-verified against chemical swelling analysis to ensure that observed physical stiffness correlates directly with chemical crosslinking.

Step 1: Two-Stage Masterbatch Compounding
  • Protocol: Natural Rubber (NR) is masticated on a two-roll mill. Zinc oxide (5 phr), stearic acid (2 phr), and sulfur (2 phr) are incorporated in the first stage. The chosen accelerator (1.5 phr of ZDMC, TMTD, or EMFC) is added in a separate second stage at a controlled low temperature (<70°C).

  • Causality: Separating the accelerator addition from the high-shear mastication phase prevents premature thermal activation. ZnO and stearic acid must be dispersed first to form the soluble zinc stearate complex, which is the prerequisite activator for the dithiocarbamate pathway [[2]]().

Step 2: Moving Die Rheometry (MDR)
  • Protocol: 5g samples are tested in an MDR at 150°C for 30 minutes, measuring torque resistance over time.

  • Causality: MDR provides a real-time kinetic profile of the crosslinking reaction. By tracking the scorch time ( ts2​ ) and optimum cure time ( t90​ ), we can objectively quantify the delayed-action properties of EMFC against the ultra-fast kinetics of ZDMC and TMTD 5.

Step 3: Equilibrium Swelling Analysis
  • Protocol: Vulcanized samples are immersed in toluene for 72 hours at 25°C. The swollen mass is recorded, and samples are dried to a constant weight. Crosslink density is calculated using the Flory-Rehner equation.

  • Causality: Rheometric maximum torque ( MH​ ) is a proxy for stiffness but is conflated by polymer entanglements. Equilibrium swelling isolates the purely chemical crosslink density, acting as a self-validating mechanism to ensure that the delayed cure of EMFC still results in a robust sulfur network 6.

Workflow N1 1. Masterbatch Compounding (NR, ZnO, Stearic Acid, S8) N2 2. Accelerator Integration (EMFC vs ZDMC vs TMTD) N1->N2 N3 3. MDR Rheometry (Cure Kinetics Analysis) N2->N3 N4 4. Press Vulcanization (150°C, t90 + 2 min) N3->N4 N5 5. Performance Profiling (Tensile & Swelling Tests) N4->N5

Fig 2. Standardized benchmarking workflow for evaluating vulcanization accelerators.

Comparative Data Analysis

The following tables summarize the quantitative benchmarking of EMFC against ZDMC and TMTD in a standard Natural Rubber formulation.

Table 1: Cure Kinetics (MDR at 150°C)
AcceleratorScorch Time ( ts2​ min)Optimum Cure ( t90​ min)Min Torque ( ML​ dN·m)Max Torque ( MH​ dN·m)Cure Rate Index (CRI)
ZDMC 1.23.52.118.543.5
TMTD 1.54.22.019.037.0
EMFC 3.8 6.5 1.917.837.0
Table 2: Physico-Mechanical & Swelling Properties
AcceleratorTensile Strength (MPa)Elongation at Break (%)300% Modulus (MPa)Crosslink Density ( 10−5mol/cm3 )
ZDMC 24.545011.26.8
TMTD 25.143011.87.1
EMFC 23.848010.56.4

Discussion & Application Suitability

The experimental data validates the mechanistic hypothesis regarding EMFC's structural modifications:

  • Superior Processing Safety: As shown in Table 1, EMFC exhibits a scorch time ( ts2​ ) of 3.8 minutes, which is more than triple that of ZDMC (1.2 min) and double that of TMTD (1.5 min). This delayed action is a direct consequence of the thermal energy required to cleave the ethyl ester and the electron-withdrawing effect of the N-formyl group. For manufacturers producing thick-walled rubber goods or utilizing complex extrusion profiles, this wider processing window drastically reduces scrap rates caused by premature curing.

  • Maintained Mechanical Integrity: Despite the delayed onset of vulcanization, Table 2 demonstrates that EMFC achieves a highly competitive ultimate tensile strength (23.8 MPa) and elongation at break (480%). The equilibrium swelling data confirms a crosslink density ( 6.4×10−5mol/cm3 ) that closely trails the commercial standards. This proves that once the thermal threshold is breached, the N-methyl-N-formyldithiocarbamate anion is a highly efficient sulfurating agent.

  • Toxicity Considerations: While beyond the scope of the mechanical testing, the substitution of standard dialkylamine groups (found in ZDMC and TMTD) with an N-formyl moiety alters the degradation byproducts, offering a promising pathway to mitigate the formation of volatile, genotoxic nitrosamines 1.

References

  • Learn More About Dithiocarbamate Accelerators Wellt Chemicals[Link]

  • The Mechanism of Zinc(II)-Dithiocarbamate-Accelerated Vulcanization Uncovered; Theoretical and Experimental Evidence Journal of the American Chemical Society (JACS) [Link]

  • Accelerators - Vulcanization Systems Vagmi Chemicals [Link]

  • The Effect of Different Accelerators on the Vulcanization of EPDM Rubber Journal of the Turkish Chemical Society (JOTCSA) [Link]

  • Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds SciSpace [Link]

Sources

A Comparative Guide to the Quantification of Ethyl N-methyl-N-formyldithiocarbamate: A Cross-Validation of GC-MS and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical analysis, the precise and robust quantification of active ingredients and their intermediates is paramount. Ethyl N-methyl-N-formyldithiocarbamate, a compound of interest in various synthetic pathways, presents unique analytical challenges due to its chemical structure. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. Drawing from established principles and experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methodology.

Introduction: The Analytical Challenge of Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds widely utilized as fungicides and pesticides.[1][2] Their analysis is often complicated by their inherent instability, particularly their propensity to decompose in acidic conditions and their thermal lability.[2][3] Ethyl N-methyl-N-formyldithiocarbamate shares these characteristics, making direct analysis challenging.

Traditional GC-based methods for dithiocarbamate analysis often rely on an indirect approach: the acidic hydrolysis of the dithiocarbamate to form carbon disulfide (CS₂), which is then quantified.[1][4][5] This "total dithiocarbamates" method, while widely used, lacks specificity as it cannot distinguish between different dithiocarbamate species.[2][6]

Conversely, HPLC methods offer the potential for direct analysis of the intact molecule, thereby providing greater specificity. However, the development of a robust HPLC method requires careful consideration of the compound's polarity, solubility, and potential for on-column degradation. This guide will explore both the indirect GC-MS approach and a direct HPLC methodology, providing a comprehensive cross-validation to inform your analytical strategy.

Principles of the Compared Methodologies

A fundamental understanding of the principles behind GC-MS and HPLC is crucial for appreciating their respective strengths and limitations in the context of ethyl N-methyl-N-formyldithiocarbamate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Indirect Analysis via Carbon Disulfide

GC-MS is a powerful technique that separates volatile and thermally stable compounds in the gas phase, followed by their detection and identification using mass spectrometry.[7] Given the thermal instability of many dithiocarbamates, a common workaround is to convert them into a more volatile and stable derivative.[8][9] For the analysis of total dithiocarbamates, this involves the acid-catalyzed decomposition of the parent compound into carbon disulfide (CS₂).[1][10]

The workflow for this indirect GC-MS analysis can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Ethyl N-methyl-N- formyldithiocarbamate Hydrolysis Acid Hydrolysis (e.g., with SnCl₂/HCl) Sample->Hydrolysis Decomposition Extraction Headspace or Solvent Extraction of CS₂ Hydrolysis->Extraction Liberation of CS₂ GC_Inlet GC Inlet Extraction->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Quantification) GC_Column->MS_Detector

Caption: Workflow for the indirect GC-MS analysis of dithiocarbamates.

This method's primary advantage is its robustness and the extensive body of literature supporting its use for various matrices.[11][12] However, the key limitation remains its inability to differentiate between various dithiocarbamate precursors that all yield CS₂ upon hydrolysis.[6]

High-Performance Liquid Chromatography (HPLC): Direct Analysis of the Intact Molecule

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[13] It is particularly well-suited for analyzing compounds that are non-volatile or thermally labile, making it a promising alternative for the direct quantification of ethyl N-methyl-N-formyldithiocarbamate.[14]

A typical HPLC workflow for this analysis would involve:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample containing Ethyl N-methyl-N- formyldithiocarbamate Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injector HPLC Injector Filtration->HPLC_Injector Injection HPLC_Column HPLC Column (e.g., C18) HPLC_Injector->HPLC_Column Separation UV_Detector UV/Vis or PDA Detector HPLC_Column->UV_Detector Detection & Quantification

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Ethyl N-methyl-N-formyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ethyl N-methyl-N-formyldithiocarbamate, a member of the dithiocarbamate class of compounds, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles and authoritative safety data for analogous compounds.

Understanding the Risks: A Proactive Approach to Safety

The primary hazards associated with handling dithiocarbamates include:

  • Dermal and Eye Contact: Many carbamate and dithiocarbamate derivatives are known to cause skin irritation and severe eye damage.[4][5]

  • Inhalation: Dusts or aerosols of carbamate compounds can be harmful if inhaled.[6]

  • Ingestion: Accidental ingestion of related compounds can be harmful.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the compound.[5]The most common route of exposure to carbamate insecticides is through the skin.[6] Chemically resistant gloves provide a critical barrier to prevent dermal absorption.
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][8]Protects the eyes from splashes of liquids or solid particles, which could cause serious eye damage.[4]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher potential for contamination, a chemically resistant apron or coveralls should be worn over the lab coat.[9]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][10]Dithiocarbamates and related compounds can be harmful if inhaled. A chemical fume hood provides the primary engineering control to prevent respiratory exposure. Respirators offer personal protection when engineering controls are insufficient.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

3.1. Pre-Handling Checklist:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related dithiocarbamate compounds.

  • Ensure Availability of Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

  • Gather all Necessary PPE: Ensure that all required PPE is available, in good condition, and fits properly.

  • Prepare the Work Area: Conduct all handling of Ethyl N-methyl-N-formyldithiocarbamate within a certified chemical fume hood. The work surface should be clean and uncluttered.

3.2. Handling Procedure:

  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

  • Weighing and Transferring: When weighing the solid compound, do so in the chemical fume hood on a disposable weighing paper or in a tared container to minimize contamination of the balance. Use a spatula for transfers. Avoid creating dust.

  • In Solution: When working with the compound in solution, use a syringe or pipette for transfers. Avoid splashing.

  • Heating: If heating is required, do so in a well-ventilated fume hood using a controlled heating source such as a heating mantle or a hot plate with a stirrer.

3.3. Post-Handling Procedure:

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Label and Store: Ensure the container with Ethyl N-methyl-N-formyldithiocarbamate is tightly sealed, clearly labeled with the chemical name and any hazard warnings, and stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing Ethyl N-methyl-N-formyldithiocarbamate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Ethyl N-methyl-N-formyldithiocarbamate in a laboratory setting.

Workflow for Safe Handling of Ethyl N-methyl-N-formyldithiocarbamate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Guide prep2 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Gather and Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weighing and Transferring handle1->handle2 handle3 Working with Solutions handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Label and Store Chemical post3->post4 disp1 Collect in Labeled Hazardous Waste Container post4->disp1 disp2 Follow Institutional Disposal Procedures disp1->disp2

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

References

  • Tokyo Chemical Industry. (2025, October 16). SAFETY DATA SHEET: N-Ethyl-N-methylcarbamoyl Chloride.
  • Tokyo Chemical Industry. (2026, February 2).
  • Fisher Scientific. (2025, December 19).
  • Kao Chemicals. (2021, April 9).
  • Delaware Health and Social Services. (2023, March).
  • Fisher Scientific. (2024, January 26).
  • Centers for Disease Control and Prevention. (Archived). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Occupational Safety and Health Administr
  • Kamal, A., et al. (2013, January 18). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Journal of Saudi Chemical Society.
  • FUJIFILM Wako Chemicals. (2023, January 31).
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ACS Publications. (2014, November 23).
  • Journal of Pioneering Medical Sciences. (2024, December 15).
  • NextSDS. (2026).
  • eurl-pesticides.eu.
  • Centers for Disease Control and Prevention. Carbaryl - NIOSH Pocket Guide to Chemical Hazards.
  • Ministry of Health, Labour and Welfare. Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
  • Benchchem.
  • CPAChem. (2022, January 14).
  • MDPI. (2023, October 11). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • Environmental Protection Agency. (2025, October). Ethyl N-methylcarbamate - Hazard - Computational Toxicology and Exposure Online Resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.